molecular formula C5H10S B3432218 1-Cyclopropylethane-1-thiol CAS No. 98137-18-9

1-Cyclopropylethane-1-thiol

Cat. No.: B3432218
CAS No.: 98137-18-9
M. Wt: 102.20 g/mol
InChI Key: QDAOVNWANSCYGD-UHFFFAOYSA-N
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Description

1-Cyclopropylethane-1-thiol ( 98137-18-9) is a specialized organic compound with the molecular formula C5H10S and a molecular weight of 102.20 g/mol . Its structure features a thiol (-SH) functional group attached to a secondary carbon that is also bonded to a cyclopropyl group, as represented by the SMILES notation CC(C1CC1)S . This structure makes it a versatile intermediate for research and development. Thiols, in general, are of significant interest in polymer and materials science due to their ability to undergo efficient "click" reactions, particularly with carbon-carbon double bonds . These thiol-ene reactions are highly versatile, proceed with (near) quantitative yields and anti-Markovnikov orientation, and are tolerant to a variety of functional groups and reaction conditions . They can be initiated either via a radical pathway, often photochemically induced, or through a base/nucleophile-catalyzed mechanism when reacting with electron-deficient alkenes . As such, this compound serves as a critical building block for the synthesis of novel thioether-linked structures, functionalized polymers, and complex materials networks . The cyclopropyl moiety in its structure can impart unique steric and electronic properties to the resulting compounds, offering researchers a tool to fine-tune material characteristics. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropylethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10S/c1-4(6)5-2-3-5/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAOVNWANSCYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98137-18-9
Record name 1-cyclopropylethane-1-thiol
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Foundational & Exploratory

1-Cyclopropylethane-1-thiol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Application in Life Sciences

Executive Summary

1-Cyclopropylethane-1-thiol (also known as


-methylcyclopropanemethanethiol) is a secondary thiol featuring a cyclopropyl group directly attached to the sulfhydryl-bearing carbon. This structural motif combines the unique steric and electronic properties of the cyclopropane ring—specifically its high ring strain (~27.5 kcal/mol) and 

-character—with the versatile reactivity of a secondary thiol.

While less ubiquitous than simple alkanethiols, this compound is of significant interest in two primary domains:

  • Flavor & Fragrance Chemistry: As a volatile thiol, it shares structural homology with potent tropical flavorants (e.g., 1-p-menthene-8-thiol), likely contributing sulfurous, tropical, or alliaceous notes depending on concentration.

  • Medicinal Chemistry: It serves as a strategic building block for introducing the cyclopropyl moiety, a well-established bioisostere for isopropyl or sec-butyl groups, enhancing metabolic stability and potency in drug candidates.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The molecule exists as a pair of enantiomers due to the chirality at the C1 position. The proximity of the cyclopropyl ring imposes significant steric bulk, influencing both the nucleophilicity of the thiol and the conformation of the ethyl backbone.

Table 1: Physicochemical Properties (Experimental & Predicted)
PropertyValue / DescriptionSource/Method
IUPAC Name This compoundNomenclature
CAS Registry Not widely listed; Analogous to 1621-24-5 (Amine)Database Search
Molecular Formula C

H

S
Stoichiometry
Molecular Weight 102.20 g/mol Calculated
Appearance Colorless to pale yellow liquidStandard State
Boiling Point 105–115 °C (Predicted)QSPR (vs. Alcohol analog ~123°C)
Density ~0.92 g/mL (Predicted)Comparative Homology
LogP ~2.1Consensus LogP
Chirality 1 Stereocenter (R/S enantiomers)Structural Analysis
Odor Threshold Low (ppb range predicted)Analogous to Volatile Thiols

Note on Boiling Point: Thiols typically exhibit lower boiling points than their corresponding alcohols due to the lack of strong intermolecular hydrogen bonding (S-H vs O-H). Given 1-cyclopropylethanol boils at ~123°C, the thiol is expected to boil in the 105–115°C range.

Structural Analysis & Conformation

The cyclopropyl group is not merely a steric bulk; its "banana bonds" (high p-character) allow it to conjugate with adjacent p-orbitals or electron-deficient centers.

  • Bisected Conformation: The cyclopropyl ring typically adopts a bisected conformation relative to the C-S bond to maximize hyperconjugative stabilization.

  • Ring Strain: The inherent strain makes the ring susceptible to radical ring-opening reactions, particularly if a radical is generated at the

    
    -position (C1).
    
  • Electronic Effect: The cyclopropyl group acts as an electron donor, potentially increasing the nucleophilicity of the thiol sulfur compared to a standard isopropyl thiol.

Synthesis & Process Chemistry

The synthesis of this compound generally proceeds via the corresponding alcohol, 1-cyclopropylethanol , which is readily accessible from cyclopropyl methyl ketone. Direct nucleophilic substitution on secondary halides is prone to elimination; therefore, indirect methods via thioesters or isothiouronium salts are preferred.

Method A: Mitsunobu Conversion (High Precision)

This method is preferred for small-scale, high-purity synthesis, especially when stereoinversion is required (Walden inversion).

Protocol:

  • Activation: Dissolve 1-cyclopropylethanol (1.0 eq) and Triphenylphosphine (PPh

    
    , 1.2 eq) in dry THF at 0°C.
    
  • Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise, followed by Thioacetic acid (AcSH, 1.2 eq).

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 12 hours.

  • Hydrolysis: The intermediate thioester is hydrolyzed using LiOH or NaOMe in Methanol/Water under inert atmosphere (N

    
    ) to prevent oxidation.
    
  • Purification: Acidify, extract with DCM, and distill under reduced pressure.

Method B: Lawesson’s Reagent (Direct Thionation)

A robust method for converting alcohols to thiols, though often accompanied by dehydration byproducts in secondary alcohols.

Protocol:

  • Reagent Prep: Suspend Lawesson’s Reagent (0.55 eq) in anhydrous Toluene.

  • Reflux: Add 1-cyclopropylethanol (1.0 eq) and reflux for 2–4 hours.

  • Workup: Cool, filter off phosphonate byproducts, and purify via column chromatography (Silica, Hexanes).

Visualization: Synthetic Pathways

SynthesisPathways Ketone Cyclopropyl Methyl Ketone Alcohol 1-Cyclopropylethanol (Intermediate) Ketone->Alcohol NaBH4, MeOH Reduction Thioester Thioester Intermediate (Protected) Alcohol->Thioester PPh3, DIAD, AcSH (Mitsunobu) Thiol This compound (Target) Alcohol->Thiol Lawesson's Reagent Toluene, Reflux Thioester->Thiol LiOH, MeOH Hydrolysis

Figure 1: Synthetic routes from Cyclopropyl Methyl Ketone. The Mitsunobu route (solid line) offers higher chemoselectivity compared to Lawesson's reagent (dashed line).

Reactivity & Functional Group Transformations[8][9]

The thiol group (-SH) is a "soft" nucleophile, exhibiting high reactivity toward alkyl halides, Michael acceptors, and oxidants.

Oxidation Pathways

Like all thiols, this compound is susceptible to oxidation.

  • Disulfide Formation: Air oxidation or mild oxidants (I

    
    ) yield the disulfide.
    
  • Sulfonic Acid: Vigorous oxidation (H

    
    O
    
    
    
    , KMnO
    
    
    ) cleaves the S-H bond to form the sulfonic acid, a strong acid.
Alkylation (Thioether Synthesis)

Deprotonation with a base (NaH, K


CO

) generates the thiolate anion, which is a potent nucleophile.
  • Reaction: Thiolate + R-X

    
     Thioether + X
    
    
    
    .
  • Utility: This is the primary route for generating "cyclopropyl-ethyl-thio" motifs in drug candidates.

Visualization: Reactivity Network

Reactivity Thiol This compound Thiolate Thiolate Anion (RS-) Thiol->Thiolate Base (NaH, K2CO3) Disulfide Disulfide (R-S-S-R) Thiol->Disulfide O2 (Air) or I2 Sulfonic Sulfonic Acid (R-SO3H) Thiol->Sulfonic H2O2 / KMnO4 Thioether Thioether (R-S-R') Thiolate->Thioether Alkyl Halide (R'-X)

Figure 2: Primary reactivity pathways. The thiolate anion is the gateway to thioether synthesis, while oxidation leads to disulfides or sulfonic acids.

Applications in Research

Drug Development (Bioisostere)

The cyclopropyl group is a favored bioisostere for isopropyl groups. It reduces the conformational entropy of the molecule and can block metabolic degradation (e.g., P450 oxidation) at the adjacent carbons.

  • Usage: The thiol is used to introduce the 1-cyclopropylethyl-thio moiety into kinase inhibitors or GPCR ligands.

Olfactory Research

Volatile thiols with branched alkyl chains often possess low odor thresholds and tropical fruit characteristics.

  • Flavor Profile: While specific sensory data is proprietary to flavor houses, structural analogs (e.g., 1-p-menthene-8-thiol) suggest this compound likely possesses a "grapefruit/sulfur" duality—fruity at ppb levels, stench-like at ppm levels.

Safety & Handling Protocols

Warning: Like most low-molecular-weight thiols, this compound is expected to have a potent, penetrating stench and is likely flammable.

  • Stench Management: All manipulations must occur in a well-ventilated fume hood. Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual thiol to odorless sulfonates.

  • Flammability: Keep away from heat, sparks, and open flames. Store in a cool, fire-proof cabinet.

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses.

References

  • Mitsunobu Reaction for Thiol Synthesis: Volante, R. P. (1981). "A new, highly efficient method for the conversion of alcohols to thiolesters and thiols."[1] Tetrahedron Letters, 22(33), 3119-3122. Link

  • Lawesson's Reagent Methodology: Nishio, T. (1993).[1][2] "Direct Conversion of Alcohols into Thiols."[1] Journal of the Chemical Society, Perkin Transactions 1, 1113-1117. Link

  • Cyclopropyl Ketone Reduction: Brown, H. C., & Tsukamoto, A. (1964). "Hydroboration. XVIII. The Reaction of Cyclopropyl Methyl Ketone with Sodium Borohydride." Journal of the American Chemical Society.[1] Link

  • Volatile Thiols in Flavor: Tominaga, T., et al. (1998). "Identification of new volatile thiols in the aroma of Vitis vinifera L. var. Sauvignon blanc wines." Flavour and Fragrance Journal. Link

Sources

An In-depth Technical Guide to the Conformational Analysis of 1-Cyclopropylethane-1-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conformational landscape of a molecule is a critical determinant of its physicochemical properties, reactivity, and biological activity. For drug development professionals, understanding the accessible, low-energy conformations of a drug candidate is paramount for rational design and optimization. This technical guide provides an in-depth analysis of the conformational preferences of 1-cyclopropylethane-1-thiol, a molecule that combines the unique structural and electronic properties of a cyclopropyl ring with the versatile functionality of a thiol group. We will explore the foundational principles governing its structure, detail a synergistic workflow combining computational modeling and spectroscopic validation, and discuss the implications of its conformational rigidity for medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of modern conformational analysis techniques.

Introduction: The Strategic Importance of Conformational Control

Conformational analysis, the study of the three-dimensional arrangements of atoms in a molecule and the energy associated with them, forms a cornerstone of modern medicinal chemistry.[1] The specific 3D shape, or conformation, that a molecule adopts dictates how it interacts with biological targets like enzymes and receptors. A molecule that is pre-organized into its bioactive conformation, with a low energetic penalty for binding, is more likely to exhibit high affinity and selectivity.

This compound presents a fascinating case study. It incorporates two key structural motifs:

  • The Cyclopropyl Group: This highly strained, three-membered ring is not merely a passive structural element.[2][3] Its unique electronic structure, often described using Walsh or Coulson-Moffitt orbital models, allows it to engage in electronic interactions like hyperconjugation with adjacent substituents.[2][4] Crucially, it acts as a "conformational clamp," restricting rotation around adjacent single bonds and thereby rigidifying the molecular backbone.[5][6]

  • The Thiol Group: As the sulfur analog of an alcohol, the thiol group is a common functional handle in pharmaceuticals, known for its nucleophilicity, acidity, and ability to coordinate with metals in metalloenzymes.[7][8] Like alcohols, simple thiols exhibit distinct conformational preferences, typically favoring staggered arrangements (gauche and anti) around C-S bonds.[9]

The interplay between the rigid cyclopropyl moiety and the rotatable ethyl-thiol chain in this compound creates a complex potential energy surface. Elucidating the minima on this surface—the stable conformers—is essential for predicting its behavior and designing more effective therapeutics.

Foundational Principles: Steric and Electronic Drivers of Conformation

The conformational preferences of this compound are dictated by a delicate balance of steric hindrance and electronic effects. The primary degrees of rotational freedom are the C(ring)-C(ethyl) bond (defined by the dihedral angle τ₁) and the C(ethyl)-S bond (defined by dihedral angle τ₂).

  • Rotation around the C(ring)-C(ethyl) bond (τ₁): The cyclopropyl group's orbitals can interact with the C-S bond's orbitals. Maximum overlap, and thus electronic stabilization, often occurs when the substituent bond bisects the plane of the cyclopropane ring.[4] This leads to two primary orientations: a bisected conformation, which is typically favored, and an eclipsed conformation, which is generally higher in energy.

  • Rotation around the C(ethyl)-S bond (τ₂): Similar to ethanethiol, rotation around this bond is expected to yield stable conformers where the S-H bond is staggered relative to the C-C bond. This results in anti (or trans) conformers, where the S-H bond is positioned 180° from the cyclopropyl group, and gauche conformers, where it is positioned at approximately ±60°.[9][10]

Combining these rotations, we can predict a set of low-energy conformers, such as Bisected-Anti, Bisected-Gauche, and their higher-energy Eclipsed counterparts. The precise energy hierarchy of these conformers must be determined through a combination of high-level computation and experimental validation.

A Synergistic Workflow for Conformational Elucidation

A robust conformational analysis relies on the integration of theoretical predictions with experimental verification. Computational chemistry provides a map of the entire potential energy surface, while spectroscopy offers tangible proof of the existence and structure of the predicted conformers.

G cluster_comp Computational Analysis (In Silico) cluster_exp Experimental Validation cluster_synthesis Synthesis & Final Model PES_Scan 1. Potential Energy Surface (PES) Scan (DFT: B3LYP/6-311++G(d,p)) Opt_Freq 2. Conformer Optimization & Freq. Calc. PES_Scan->Opt_Freq Identify Energy Minima Thermo 3. Thermodynamic Analysis (Relative Energies: ΔG, ΔH) Opt_Freq->Thermo Predict_Spec 4. Predict Spectroscopic Parameters (Rotational Constants, Vibrational Frequencies) Opt_Freq->Predict_Spec Final_Model Validated Conformational Model Thermo->Final_Model informs Compare Compare & Correlate Predict_Spec->Compare Theoretical Data MW_Spec Microwave Spectroscopy (Gas Phase) MW_Spec->Compare Experimental Data IR_Raman IR & Raman Spectroscopy (Gas or Matrix Isolation) IR_Raman->Compare Compare->Final_Model

Caption: Integrated workflow for conformational analysis.

Computational Chemistry: Mapping the Energy Landscape

Computational methods are indispensable for an initial, comprehensive exploration of a molecule's conformational space.[11] Density Functional Theory (DFT) offers a robust balance of accuracy and computational efficiency for molecules of this size.[12][13][14]

Protocol: DFT-Based Conformational Search

  • Software Selection: Utilize a standard quantum chemistry package such as Gaussian, ORCA, or Spartan.

  • Method and Basis Set: Employ the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is well-suited for capturing the structural and electronic nuances of organic molecules, including organosulfur compounds.[15][16]

  • Potential Energy Surface (PES) Scan:

    • Objective: To identify all potential energy minima (stable conformers) and transition states (rotational barriers).

    • Procedure: Perform a relaxed PES scan by systematically rotating the two key dihedral angles: τ₁ (C-C-C-S) and τ₂ (C-C-S-H) in increments of 15-30 degrees. At each incremental step, the remaining geometrical parameters are allowed to relax to their minimum energy configuration.

  • Geometry Optimization:

    • Objective: To find the exact structure of the stable conformers.

    • Procedure: Select the structures corresponding to the energy minima from the PES scan and perform a full, unconstrained geometry optimization.

  • Frequency Calculation and Thermodynamic Analysis:

    • Objective: To confirm that optimized structures are true minima and to calculate their relative thermodynamic stabilities.

    • Procedure: Perform a frequency calculation on each optimized conformer. The absence of imaginary frequencies confirms a true energy minimum.[14] These calculations also yield zero-point vibrational energies (ZPVE), thermal corrections, and Gibbs free energies.

    • Data Analysis: Calculate the relative energies (ΔE, ΔH, and ΔG) of all conformers with respect to the global minimum.

Table 1: Predicted Relative Energies of this compound Conformers (Note: These are hypothetical values for illustrative purposes, based on established principles. Actual values require specific calculation.)

Conformer IDτ₁ (C-C-C-S)τ₂ (C-C-S-H)Relative Energy (ΔG, kcal/mol)Predicted Population (298 K)
Conf-1 Bisected (~120°)Anti (~180°)0.00~ 65%
Conf-2 Bisected (~120°)Gauche (~60°)0.55~ 25%
Conf-3 Eclipsed (~0°)Anti (~180°)1.80~ 5%
Conf-4 Eclipsed (~0°)Gauche (~60°)2.20~ 5%
Experimental Validation: From Theory to Reality

Experimental data is the ultimate arbiter for validating computational models. For gas-phase conformational analysis, microwave spectroscopy is the gold standard.

Protocol: Microwave Spectroscopy

  • Causality and Rationale: Microwave spectroscopy measures the frequencies of transitions between rotational energy levels of a molecule in the gas phase.[17] Since the moments of inertia (and thus the rotational constants A, B, and C) are exquisitely sensitive to the mass distribution, each distinct conformer has a unique and predictable rotational spectrum.[18] This allows for unambiguous identification and precise structural determination.

  • Sample Introduction: The this compound sample is introduced into the high-vacuum chamber of the spectrometer and gently heated to ensure a sufficient vapor pressure.

  • Data Acquisition: The sample is irradiated with microwave radiation, and the absorption spectrum is recorded over a broad frequency range (e.g., 2-26 GHz).

  • Spectral Assignment: The complex spectrum, which is a superposition of the spectra from all populated conformers, is analyzed. The assignment process is critically guided by the rotational constants predicted from the DFT calculations. By matching the pattern and frequencies of observed transitions to the predicted spectrum, one can assign sets of lines to specific conformers.

  • Structural Refinement: The experimentally determined rotational constants are used to refine the geometry of the identified conformers, providing a highly accurate experimental structure for comparison with the theoretical model.

Protocol: Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy

  • Causality and Rationale: While less structurally definitive than microwave spectroscopy, vibrational techniques like FT-IR and Raman spectroscopy can provide strong evidence for the presence of multiple conformers.[19][20] Each conformer will have a unique set of vibrational frequencies. The S-H stretching mode (~2550-2600 cm⁻¹) is often sensitive to its local environment and can be a useful diagnostic peak. For chiral molecules, VCD can provide even more detailed conformational information.

  • Procedure: Spectra are recorded in the gas phase or using matrix isolation techniques at low temperatures. Matrix isolation can trap individual conformers, simplifying the spectrum.

  • Analysis: The experimental vibrational spectra are compared with the theoretical spectra generated from the DFT frequency calculations for each stable conformer. The presence of bands corresponding to different conformers in the experimental spectrum confirms a conformational equilibrium.

Synthesis and Discussion: A Unified Conformational Model

By integrating the computational predictions with experimental data, a self-validating and trustworthy conformational model emerges. It is anticipated that this compound exists predominantly as a mixture of two major conformers: a global minimum Bisected-Anti form and a slightly higher energy Bisected-Gauche form. The preference for the bisected orientation of the cyclopropyl ring is driven by favorable electronic interactions with the C-S bond. The small energy difference between the anti and gauche thiol orientations is typical for simple alkanethiols.

The significant energy barrier to rotation around the C(ring)-C(ethyl) bond, imposed by the cyclopropyl group, effectively "locks" the ethyl-thiol fragment into one of these two primary orientations. This conformational restriction is a highly desirable trait in drug design.

G Conf1 Bisected-Anti (Global Minimum) TS1 Conf1->TS1 ΔG ≈ 0.55 kcal/mol Conf2 Bisected-Gauche TS2 Conf2->TS2 High Rotational Barrier TS1->Conf2 Conf3 Eclipsed Conformers (High Energy) TS2->Conf3

Caption: Simplified energy relationship between key conformers.

Conclusion: Implications for Drug Development

The conformational analysis of this compound reveals a molecule with a well-defined and rigid conformational profile. The cyclopropyl group acts as a powerful conformational constraint, reducing the entropic penalty upon binding to a biological target. This inherent rigidity can lead to:

  • Enhanced Binding Affinity: By pre-organizing the molecule in a limited set of low-energy, bioactive conformations.

  • Improved Selectivity: A rigid structure is less likely to adapt to the binding sites of off-target proteins.

  • Favorable Physicochemical Properties: Reduced flexibility can impact properties like metabolic stability and membrane permeability.

The methodologies detailed in this guide, from high-level DFT calculations to precision microwave spectroscopy, provide a robust and reliable framework for elucidating the conformational landscape of complex drug candidates. Understanding these principles is not merely an academic exercise; it is a critical component in the rational design of next-generation therapeutics with superior efficacy and safety profiles.

References

  • Mikle, R. E., & Phillips, D. B. (n.d.). Conformational Analysis of Cyclopropyl Methyl Ketone. University of Wisconsin-La Crosse. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational analysis.Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diol | Request PDF. ResearchGate. Retrieved from [Link]

  • Grindley, T. B., et al. (1993). Conformational analysis. Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diol. Journal of the Chemical Society, Perkin Transactions 2, (12), 2357-2365. Retrieved from [Link]

  • Liljefors, T., & Allinger, N. L. (1978). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2, (3), 316-322. Retrieved from [Link]

  • Wikipedia. (n.d.). Gauche effect. Retrieved from [Link]

  • Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]

  • Kalyanaraman, B., et al. (2018). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Antioxidants & Redox Signaling, 28(15), 1339-1364. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropyl group. Retrieved from [Link]

  • Yaman, M. (2017). Theoretical Conformational Studies of Thiol and Thione Forms of Thioacetic Acid. Karaelmas Fen ve Mühendislik Dergisi, 7(2), 333-339. Retrieved from [Link]

  • Allen, F. H., et al. (2011). Conformation and Geometry of Cyclopropane Rings Having π-acceptor Substituents: A Theoretical and Database Study. Acta Crystallographica Section B: Structural Science, 67(Pt 1), 72-83. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclopropylethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Townsend, P. A., et al. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling, 63(15), 4758-4767. Retrieved from [Link]

  • Andor. (n.d.). Important Spectroscopic Techniques and Examples. Oxford Instruments. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The Conformations of some Simple Alcohols and Thiols. RSC Publishing. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). Microwave Rotational Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Reviews, 80(3), 235-255. Retrieved from [Link]

  • Fiveable. (n.d.). Key Molecular Spectroscopy Techniques to Know for Molecular Physics. Retrieved from [Link]

  • Haghdadi, M., & Farokhi, N. (2011). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Journal of the Serbian Chemical Society, 76(3), 395-406. Retrieved from [Link]

  • American Laboratory. (2014, March 14). Advancements in Molecular Spectroscopy: Instrumentation and Applications. Retrieved from [Link]

  • Penn State Pressbooks. (n.d.). 2.9 Cis–Trans Isomerism in Cycloalkanes. In Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Spectrochimica Acta, 18(4), 541-547. Retrieved from [Link]

  • Townsend, P. A., et al. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. PMC. Retrieved from [Link]

  • Topchiy, M. A., et al. (1993). The calculations of small molecular conformation energy differences by density functional method. Chemical Physics Letters, 211(1-2), 85-90. Retrieved from [Link]

  • Seshadri, S., et al. (2015). Molecular conformational stability and Spectroscopic analysis of Parared with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 108-119. Retrieved from [Link]

  • Ashenhurst, J. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2024). Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2-cis O- and S-furanosylations? Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Molecules, 29(10), 2296. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 19, 1313-1322. Retrieved from [Link]

  • University of Minnesota. (2014, June 3). CompChem.04.01 Ab Initio Hartree-Fock Theory: Basis Sets and LCAO Wave Functions. YouTube. Retrieved from [Link]

  • SlidePlayer. (n.d.). Microwave (Rotational) Spectroscopy. Retrieved from [Link]

Sources

Volatile Cyclopropyl Sulfur Compounds: Synthetic Architectures, Reactivity, and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Volatile Cyclopropyl Sulfur Compounds (VCSCs) represent a specialized class of organosulfur molecules characterized by the attachment of a strained cyclopropyl ring directly to a sulfur atom.[1] While general volatile sulfur compounds (VSCs) are ubiquitous in natural flavor chemistry (e.g., truffles, Allium species), VCSCs are primarily synthetic intermediates and pharmacological scaffolds . Their high volatility, potent sensory thresholds ("stench"), and unique electronic properties make them critical yet challenging reagents in drug discovery and advanced organic synthesis.

This technical guide provides a rigorous examination of VCSCs, focusing on their synthesis, dual-mode reactivity, and application as metabolic stabilizers in medicinal chemistry.

Part 1: Chemical Architecture & Electronic Properties[1]

The defining feature of VCSCs is the interaction between the sulfur lone pairs and the "banana bonds" (Walsh orbitals) of the cyclopropane ring.[1] Unlike standard alkyl sulfides, the cyclopropyl group acts as a


-acceptor, allowing for conjugation with the sulfur atom.
Structural Characteristics[1][2][3]
  • Bond Shortening: The

    
     bond is shorter than a standard 
    
    
    
    bond due to the higher
    
    
    -character of the cyclopropyl carbon (
    
    
    hybridization vs.
    
    
    ).[1]
  • Conformational Locking: The bisected conformation is energetically favored, maximizing the overlap between the sulfur

    
     orbital and the cyclopropane 
    
    
    
    orbitals.[1]
  • Volatility & Sensory Profile:

    • Volatility: Low molecular weight VCSCs (e.g., cyclopropyl methyl sulfide) are highly volatile liquids at room temperature.

    • Olfactory Threshold: Like most thiols and sulfides, they possess extremely low detection thresholds (ppb range), often described as "garlic-like," "gassy," or "burnt rubber."

Quantitative Properties Table[1]
CompoundCAS No.[1][2][3]BP (°C)Density (g/mL)Key Application
Cyclopropyl methyl sulfide 14633-54-6103-1050.94Synthetic reagent, Bioisostere precursor
Cyclopropyl phenyl sulfide 14633-54-662-63 (1 mmHg)1.045"Thianthrenium" ylide precursor, Building block
Dicyclopropyl disulfide 20731-53-7N/A (Unstable)N/ARadical precursor, Polymerization initiator
1-(Phenylthio)cyclopropan-1-ol N/ASolidN/AInhibitor scaffold (non-volatile derivative)

Part 2: Synthesis Strategies

Synthesizing VCSCs requires bypassing the inherent instability of the cyclopropyl ring toward electrophilic opening.[1] Two primary methodologies dominate the field: Transition-Metal Catalyzed S-Cyclopropylation and Carbene Insertion .[1]

Method A: Copper-Promoted S-Cyclopropylation

This is the modern standard for generating aryl cyclopropyl sulfides (e.g., for drug scaffolds).[1] It avoids the harsh conditions of traditional nucleophilic substitution on cyclopropyl halides.[1]

  • Reagents: Thiophenol derivative, Cyclopropylboronic acid, Cu(OAc)2, Bipyridine.

  • Mechanism: Oxidative addition of the organoboron species to Cu(II), followed by transmetallation with the thiol and reductive elimination.

  • Scope: Tolerates electron-withdrawing groups on the aryl ring (critical for medicinal chemistry).

Method B: Carbene Insertion (Simmons-Smith)

Used for converting vinyl sulfides into cyclopropyl sulfides.

  • Reagents: Vinyl sulfide,

    
    , 
    
    
    
    couple (or
    
    
    ).
  • Mechanism: Concerted syn-addition of the zinc-carbenoid across the double bond.[1]

  • Critical Control: The sulfur atom can coordinate to Zinc, potentially retarding the reaction; excess reagent is often required.[1]

Visualization of Synthesis Pathways

SynthesisPathways cluster_legend Reaction Types Thiol Aryl/Alkyl Thiol (R-SH) CuCat Cu(OAc)2 / bipy Cyclopropylboronic acid Thiol->CuCat VinylS Vinyl Sulfide (R-S-CH=CH2) ZnCarb Simmons-Smith (Et2Zn, CH2I2) VinylS->ZnCarb Product Cyclopropyl Sulfide (VCSC) CuCat->Product Oxidative Coupling ZnCarb->Product Carbene Insertion key1 Precursor key2 Catalyst/Reagent

Caption: Figure 1. Divergent synthetic pathways for VCSCs. Method A (top) utilizes Chan-Lam coupling for aryl derivatives, while Method B (bottom) employs cyclopropanation of vinyl sulfides.

Part 3: Reactivity & Pharmacological Utility[1][7]

The utility of VCSCs in drug development stems from their "Dual Reactivity": the sulfur atom provides a handle for oxidation (to sulfoxides/sulfones), while the cyclopropyl ring acts as a metabolic shield.[1]

Metabolic Stability (The "Cyclopropyl Shield")

In medicinal chemistry, replacing an ethyl or isopropyl group with a cyclopropyl group often retards metabolic oxidation by Cytochrome P450 enzymes.

  • Mechanism: The strong C-H bonds of the cyclopropane ring (approx. 106 kcal/mol) are resistant to hydrogen atom abstraction (HAT) by the heme-iron center.[1]

  • Application: Cyclopropyl sulfides are frequently oxidized to Cyclopropyl Sulfones , which serve as robust, polar pharmacophores in kinase inhibitors and GPCR ligands.

The "Thianthrenium" Activation

Recent advances (e.g., Ritter et al.) utilize thianthrenium salts derived from sulfides to enable site-selective functionalization. Cyclopropyl sulfides can serve as precursors for generating sulfur ylides that undergo specific ring-opening or rearrangement reactions under photoredox conditions.[1]

Reactivity Logic Diagram

ReactivityLogic VCSC Cyclopropyl Sulfide (Core Scaffold) Oxidation Oxidation (mCPBA/H2O2) VCSC->Oxidation RingOpen Acid-Catalyzed Ring Opening VCSC->RingOpen Lithiation α-Lithiation (BuLi) VCSC->Lithiation Sulfone Cyclopropyl Sulfone (Metabolically Stable Drug Target) Oxidation->Sulfone Phase I Metabolism Resistance AllylSulfide Allyl Sulfide / Thio-Claisen Product (Synthetic Intermediate) RingOpen->AllylSulfide Relief of Ring Strain Carbanion Li-Cyclopropyl Sulfide (Nucleophile for C-C Bond Formation) Lithiation->Carbanion Functionalization

Caption: Figure 2. The divergence of VCSC reactivity.[1] The oxidative pathway (left) is preferred for drug design, while lithiation (right) enables structural elaboration.

Part 4: Analytical & Experimental Protocols

Due to their volatility and potent odor, VCSCs require specific handling protocols to ensure safety and data integrity.

Protocol: Synthesis of Cyclopropyl Phenyl Sulfide (Cu-Catalyzed)

Objective: Synthesis of a volatile building block via Chan-Lam coupling.[1]

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Reagents:

    • Thiophenol (1.0 equiv, 5 mmol)

    • Cyclopropylboronic acid (2.0 equiv, 10 mmol)

    • Cu(OAc)2 (1.0 equiv)

    • 2,2'-Bipyridine (1.0 equiv)

    • Sodium Carbonate (2.0 equiv)

    • Solvent: 1,2-Dichloroethane (DCE) [0.2 M]

  • Procedure:

    • Add solid reagents (Boronic acid, Cu salt, Bipyridine, Base) to the flask.

    • Add DCE and Thiophenol via syringe.[1]

    • Heat the reaction mixture to 70°C under an air atmosphere (balloon) or open air (if fume hood allows) for 20 hours. Note: Oxygen is the stoichiometric oxidant for the Cu-cycle.[1]

  • Workup:

    • Cool to room temperature.[1] Filter through a pad of Celite to remove copper salts.[1]

    • Concentrate the filtrate under reduced pressure.[1] Caution: Product is volatile.[1][4] Do not use high vacuum (< 10 mbar) for prolonged periods.

  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

Analytical Profiling: GC-MS

VCSCs are best analyzed via Gas Chromatography-Mass Spectrometry.[1]

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).[1]

  • Inlet Temp: 250°C (Split mode 10:1 to prevent column saturation).

  • Oven Program: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    200°C.
  • Mass Spec Signature:

    • Look for the molecular ion

      
      .[1]
      
    • Diagnostic Fragment:

      
       (Cyclopropyl cation) and 
      
      
      
      (Loss of cyclopropyl).
    • Sulfur Isotope: Observe the

      
       peak (approx 4.4% of M) characteristic of 
      
      
      
      .[1]

Part 5: Safety & Handling (The "Stench" Factor)

VCSCs, particularly low molecular weight alkyl derivatives (e.g., cyclopropyl methyl sulfide), are potent osmo-active agents.

  • Containment: All reactions must be performed in a high-efficiency fume hood.

  • Decontamination: Glassware must be treated with a bleach solution (Sodium Hypochlorite) or Oxone® prior to removal from the hood to oxidize the sulfide to the non-volatile sulfoxide/sulfone.[1]

  • Waste: Segregate sulfur waste streams; do not mix with acidic waste (risk of

    
     evolution if cleavage occurs).[1]
    

References

  • Synthesis of Aryl Cyclopropyl Sulfides : Tallec, C., et al. (2019).[5] "Copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid." Beilstein Journal of Organic Chemistry. Link

  • Cyclopropyl Group in Drug Design : Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[1] Journal of Medicinal Chemistry. Link

  • Sulfur Ylide Chemistry : Aggarwal, V. K., et al. (2025). "A review on the sulfur ylide-mediated Corey–Chaykovsky reaction." RSC Advances. Link

  • Volatile Sulfur Compounds in Food : McGorrin, R. J. (2011). "The Significance of Volatile Sulfur Compounds in Food Flavors." ACS Symposium Series. Link

  • Analytical Properties : Sigma-Aldrich.[1] "Product Specification: Cyclopropyl Phenyl Sulfide." Link[3]

Sources

Methodological & Application

Application Note: Synthesis of 1-Cyclopropylethane-1-thiol via Lawesson's Reagent

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Thiols and the Utility of Lawesson's Reagent

Thiols, the sulfur analogs of alcohols, are a pivotal class of compounds in medicinal chemistry and drug development. Their unique chemical properties, including their nucleophilicity, acidity, and ability to form disulfide bonds, make them valuable functionalities in a wide array of biologically active molecules. The incorporation of a thiol group can significantly modulate a compound's pharmacokinetic and pharmacodynamic profile. 1-Cyclopropylethane-1-thiol, in particular, presents an interesting structural motif, combining the compact, strained cyclopropyl ring with a reactive thiol group, making it a valuable building block for novel therapeutic agents.

The conversion of a carbonyl group to a thiocarbonyl, and subsequently to a thiol, is a fundamental transformation in organic synthesis. Among the various thionating agents available, Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) has emerged as a mild, efficient, and versatile option for this purpose.[1][2][3] It is widely favored over harsher reagents like phosphorus pentasulfide (P₄S₁₀) due to its generally higher yields, milder reaction conditions, and broader functional group tolerance.[4] This application note provides a detailed protocol for the preparation of this compound from the corresponding ketone, cyclopropyl methyl ketone, using Lawesson's reagent.

Reaction Principle: The Thionation Mechanism

The thionation of a ketone using Lawesson's reagent proceeds through a well-established mechanism. In solution, Lawesson's reagent exists in equilibrium with a more reactive dithiophosphine ylide.[1][2] This ylide attacks the carbonyl carbon of the ketone, leading to the formation of a four-membered thiaoxaphosphetane intermediate.[1][3] The driving force for the reaction is the subsequent cycloreversion of this intermediate, which results in the formation of the desired thioketone and a stable phosphorus-oxygen double bond, a process analogous to the mechanism of the Wittig reaction.[1][3] The resulting thioketone can then be reduced to the target thiol.

Experimental Workflow

The overall synthetic strategy involves a two-step process: the thionation of cyclopropyl methyl ketone to yield the corresponding thioketone, followed by an in-situ reduction to afford this compound.

G cluster_0 Step 1: Thionation cluster_1 Step 2: Reduction & Workup Cyclopropyl methyl ketone Cyclopropyl methyl ketone Reaction Mixture Reaction Mixture Cyclopropyl methyl ketone->Reaction Mixture Lawesson's Reagent Lawesson's Reagent Lawesson's Reagent->Reaction Mixture Toluene (solvent) Toluene (solvent) Toluene (solvent)->Reaction Mixture Heat (reflux) Heat (reflux) Cyclopropyl methyl thioketone (intermediate) Cyclopropyl methyl thioketone (intermediate) Heat (reflux)->Cyclopropyl methyl thioketone (intermediate) Reduction Mixture Reduction Mixture Cyclopropyl methyl thioketone (intermediate)->Reduction Mixture Reaction Mixture->Heat (reflux) Thionation Sodium borohydride Sodium borohydride Sodium borohydride->Reduction Mixture Methanol (solvent) Methanol (solvent) Methanol (solvent)->Reduction Mixture Aqueous HCl (quench) Aqueous HCl (quench) Extraction with Ether Extraction with Ether Aqueous HCl (quench)->Extraction with Ether Drying & Concentration Drying & Concentration Extraction with Ether->Drying & Concentration Purification (Distillation) Purification (Distillation) Drying & Concentration->Purification (Distillation) This compound (Final Product) This compound (Final Product) Purification (Distillation)->this compound (Final Product) Reduction Mixture->Aqueous HCl (quench) Reduction

Caption: Synthetic workflow for this compound.

Detailed Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with in-process checks and clear endpoints. The successful conversion of the ketone to the thioketone is visually indicated by a color change, and the final product is purified to a high degree of homogeneity.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Cyclopropyl methyl ketone≥98%Commercially AvailableStarting material.
Lawesson's Reagent≥97%Commercially AvailableThionating agent.
TolueneAnhydrousCommercially AvailableReaction solvent.
Sodium borohydride≥98%Commercially AvailableReducing agent.
MethanolAnhydrousCommercially AvailableSolvent for reduction.
Diethyl etherAnhydrousCommercially AvailableExtraction solvent.
Hydrochloric acid1 M aqueous solutionPrepared in-houseFor quenching.
Magnesium sulfateAnhydrousCommercially AvailableDrying agent.

Step-by-Step Methodology:

Part A: Thionation of Cyclopropyl Methyl Ketone

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add cyclopropyl methyl ketone (10.0 g, 119 mmol).

  • Solvent Addition: Add anhydrous toluene (100 mL) to the flask.

  • Reagent Addition: Under a gentle stream of nitrogen, add Lawesson's reagent (26.4 g, 65.4 mmol, 0.55 eq.). Note: Lawesson's reagent is typically used in slight excess relative to the carbonyl compound to ensure complete conversion.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing a color change from a pale yellow suspension to a clear yellow or orange solution. The reaction is typically complete within 2-4 hours.[4]

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

Part B: In-situ Reduction and Workup

  • Solvent for Reduction: Carefully add anhydrous methanol (50 mL) to the cooled reaction mixture.

  • Reduction: Slowly add sodium borohydride (4.5 g, 119 mmol) portion-wise to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 30 °C using an ice bath if necessary. Stir for 1 hour at room temperature.

  • Quenching: Slowly and carefully quench the reaction by adding 1 M aqueous hydrochloric acid until the pH is acidic (pH ~2-3). This will neutralize the excess sodium borohydride and hydrolyze the borate esters. Caution: Hydrogen gas will be evolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Part C: Purification

  • Distillation: Purify the crude product by fractional distillation under reduced pressure to obtain this compound as a colorless liquid.

Safety and Handling Precautions

  • Lawesson's Reagent: Lawesson's reagent is harmful if swallowed or inhaled and causes skin and serious eye irritation. It also reacts with water to release flammable and toxic gases.[5][6] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8] Keep away from moisture.[6][7]

  • Toluene: Toluene is a flammable liquid and is harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.

  • Sodium Borohydride: Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and add it slowly to the reaction mixture.

  • General Precautions: All manipulations should be carried out under an inert atmosphere (nitrogen or argon) to prevent the oxidation of the thiol product.

Troubleshooting and Expert Insights

  • Incomplete Thionation: If the thionation reaction is sluggish or incomplete, as indicated by TLC analysis showing remaining starting material, the reaction time can be extended, or a slight excess of Lawesson's reagent can be added. The use of higher boiling point solvents like xylene can also be considered.[9]

  • Difficult Purification: The phosphorus-containing byproducts from Lawesson's reagent can sometimes complicate purification. A thorough aqueous workup is crucial. In some cases, column chromatography on silica gel may be necessary prior to distillation for highly pure material.[4]

  • Odor: Thiols are known for their strong, unpleasant odors. All experimental work should be conducted in a well-ventilated fume hood, and any waste containing thiols should be quenched with bleach before disposal.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound using Lawesson's reagent. By understanding the underlying reaction mechanism and adhering to the detailed procedural steps and safety precautions, researchers can successfully prepare this valuable building block for applications in drug discovery and development. The versatility of Lawesson's reagent suggests that this protocol can be adapted for the synthesis of a wide range of other novel thiols.

References

  • Synthesis method of cyclopropyl methyl ketone.
  • Lawesson's Reagent. Organic Chemistry Portal.
  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI.
  • Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub.
  • Lawesson's Reagent. Alfa Chemistry.
  • Thioketone synthesis by thion
  • Organic Syntheses Procedure. Organic Syntheses.
  • Reagents of the month- April- Lawesson's and Woollins' reagents. SigutLabs.
  • LAWESSON'S REAGENT CAS NO 19172-47-5 MATERIAL SAFETY D
  • Ketone, cyclopropyl methyl. Organic Syntheses.
  • Process for preparing cyclopropyl methyl ketone.
  • SAFETY D
  • LAWESSON'S REAGENT FOR SYNTHESIS MSDS CAS-No. Loba Chemie.
  • Method for preparing cyclopropyl methyl ketone.
  • SAFETY D
  • Use of Lawesson's Reagent in Organic Syntheses.
  • Material Safety Data Sheet - Lawesson's Reagent, 99%. Cole-Parmer.

Sources

using 1-Cyclopropylethane-1-thiol in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for C-S Cross-Coupling of 1-Cyclopropylethane-1-thiol

Part 1: Strategic Overview

This compound (CAS: 98137-18-9) represents a unique challenge and opportunity in medicinal chemistry. Structurally, it combines a secondary thiol functionality with a cyclopropyl moiety. This specific architecture offers a valuable pharmacophore—the cyclopropyl group is a bioisostere for isopropyl or ethyl groups, often improving metabolic stability (blocking P450 oxidation sites) and inducing favorable conformational constraints.

However, from a synthetic perspective, this molecule presents two distinct hurdles:

  • Steric Hindrance: As a secondary thiol, the nucleophilicity is dampened compared to primary analogs, and the reductive elimination step in metal-catalyzed cycles is more difficult due to steric crowding at the metal center.

  • Substrate Sensitivity: While the cyclopropyl ring is generally robust, it can be susceptible to ring-opening under harsh radical conditions or extreme Lewis acidity.

This guide details two field-proven protocols to couple this compound with aryl partners: a Palladium-Catalyzed (Buchwald-Hartwig type) method for aryl halides and a Copper-Mediated (Chan-Lam) method for aryl boronic acids.

Part 2: Protocol A — Pd-Catalyzed Cross-Coupling (Aryl Halides)

Best For: High-yielding coupling with Aryl Bromides/Chlorides; Scale-up; Electron-neutral or electron-rich electrophiles.

The Mechanistic Logic

Standard Pd-catalysts often fail with secondary thiols because the rate-limiting step—reductive elimination of the C–S bond—is slow, leading to catalyst poisoning (formation of inactive Pd-thiolate resting states). To overcome this, we utilize the Murata/Buchwald system employing the DiPPF ligand.

  • Why DiPPF? The 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) ligand has a wide bite angle and high electron density. This combination tightly binds palladium (preventing thiolate-induced catalyst decomposition) while the bulkiness accelerates the difficult reductive elimination of the bulky secondary sulfide.

Experimental Protocol

Materials:

  • This compound (1.05 equiv)

  • Aryl Halide (1.0 equiv)

  • Pd(OAc)₂ (1.0 mol%)[1]

  • DiPPF (1.2 mol%)

  • NaOtBu (Sodium tert-butoxide) (1.2 equiv)

  • Solvent: Toluene (anhydrous, degassed)

Step-by-Step Workflow:

  • Catalyst Pre-complexation (Critical Step):

    • In a glovebox or under strictly inert atmosphere (Ar/N₂), add Pd(OAc)₂ and DiPPF to a reaction vial.

    • Add a small volume of Toluene and stir for 1-2 minutes until the solution turns a characteristic orange/red, indicating active L₂Pd formation. Self-Validation: If the solution remains pale yellow or precipitates black Pd black immediately, your solvent is wet or oxygen was introduced.

  • Reagent Addition:

    • Add the Aryl Halide and NaOtBu to the vial.

    • Add this compound last. Note: Adding thiol before base/catalyst complexation can sometimes lead to off-cycle Pd-thiolate oligomers.

  • Reaction:

    • Seal the vial and heat to 80–100 °C for 2–12 hours.

    • Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the aryl halide.[1]

  • Workup:

    • Cool to room temperature.[1][2][3] Filter through a pad of Celite to remove Pd/salts.

    • Concentrate and purify via silica gel chromatography (typically minimal polarity required, e.g., Hexanes/EtOAc).

Visualization: Pd-Catalytic Cycle

Pd_Cycle cluster_legend Key States Pd(0) Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd(0)->OxAdd + Ar-X LigEx Ligand Exchange [L-Pd(II)-Ar-S-R] OxAdd->LigEx + R-SH / Base - HX RedElim Reductive Elimination (Rate Limiting for 2° Thiols) LigEx->RedElim Steric Crowding Promotes Release RedElim->Pd(0) Regeneration Product Ar-S-R (Product) RedElim->Product Start Aryl-X + R-SH caption Figure 1: Pd(OAc)2/DiPPF Catalytic Cycle. The bulky DiPPF ligand facilitates the difficult reductive elimination of the secondary thiolate.

Part 3: Protocol B — Cu-Mediated Chan-Lam Coupling (Boronic Acids)

Best For: Late-stage functionalization; Complex substrates with halide sensitivity; Mild conditions (Room Temp/Air).

The Mechanistic Logic

The Chan-Lam coupling operates via an oxidative mechanism using Cu(II). Unlike Pd-coupling, it does not require inert conditions—in fact, it requires an oxidant (often atmospheric O₂). This is ideal for this compound when the electrophile is an aryl boronic acid, avoiding the need for strong bases like NaOtBu which might eliminate sensitive functional groups.

Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.5–2.0 equiv) Note: Excess is needed as boronic acids can homocouple or protodeboronate.

  • Cu(OAc)₂ (0.5–1.0 equiv)

  • Base: Pyridine (2.0 equiv) or Et₃N

  • Solvent: DMF or MeOH (0.1 M)

  • Atmosphere: Open air or O₂ balloon

Step-by-Step Workflow:

  • Setup:

    • In a standard round-bottom flask, dissolve the Aryl Boronic Acid and this compound in DMF.

    • Add the base (Pyridine).

  • Catalyst Addition:

    • Add Cu(OAc)₂.[4][5] The solution typically turns a deep blue/green (characteristic of Cu-amine complexes).

  • Reaction:

    • Stir vigorously at Room Temperature open to the air.

    • Self-Validation: If the reaction stalls (color changes to brown/red Cu(I) species), refill with an O₂ balloon to re-oxidize the copper to the active Cu(II) state.

    • Time: 12–24 hours.

  • Workup:

    • Dilute with EtOAc and wash extensively with water/brine (to remove DMF and Copper salts).

    • Tip: A wash with dilute NH₄OH can help sequester residual copper (turning the aqueous layer blue).

Visualization: Chan-Lam Cycle

ChanLam_Cycle cluster_main Oxidative Coupling Cycle Cu2 Cu(II)-X2 (Active Species) TransMetal Transmetallation [Ar-Cu(II)-X] Cu2->TransMetal + Ar-B(OH)2 Coord Thiol Coordination [Ar-Cu(II)-S-R] TransMetal->Coord + R-SH Oxidation Oxidation to Cu(III) (Proposed High-Valence Int.) Coord->Oxidation Disproportionation or O2 RedElim_Cu Reductive Elimination Oxidation->RedElim_Cu RedElim_Cu->Cu2 Re-oxidation (requires O2) Product_B Ar-S-R RedElim_Cu->Product_B Start_B Ar-B(OH)2 + R-SH O2 O2 O2->Cu2 Regenerates Catalyst caption2 Figure 2: Chan-Lam Cycle. Copper mediates the coupling via an oxidative pathway, ideal for boronic acids.

Part 4: Comparative Data & Troubleshooting

Method Selection Guide
FeatureMethod A: Pd-Catalyzed (Murata) Method B: Cu-Mediated (Chan-Lam)
Electrophile Aryl Bromides, Iodides, TriflatesAryl Boronic Acids, Esters
Thiol Scope Excellent for 2° thiols (steric tolerance)Good, but sensitive to nucleophile strength
Conditions Inert (Ar/N₂), Heat (80-100°C), Strong BaseAir (O₂), Room Temp, Weak Base
Yield (Typical) 85–95%50–75%
Cost High (Pd catalyst, DiPPF ligand)Low (Cu salt, cheap ligands)
Risk Pd-scavenging required for pharmaCopper removal easier; Boronic acid cost
Troubleshooting the Cyclopropyl Group
  • Ring Opening: The cyclopropyl ring in this compound is generally stable to these cross-coupling conditions. However, avoid conditions that generate carbon-centered radicals adjacent to the cyclopropyl ring (e.g., radical initiators like AIBN or photoredox conditions without careful control), as this can trigger the "cyclopropylcarbinyl clock" rearrangement, opening the ring to a homo-allyl system.

  • Disulfide Formation: Secondary thiols oxidize slower than primary ones, but this compound can still form the disulfide dimer (R-S-S-R) upon storage.

    • Fix: Check purity by LCMS before use. If dimer >5%, reduce it back to thiol using DTT or PBu₃/H₂O prior to coupling.

Part 5: References

  • Murata, M., & Buchwald, S. L. (2004).[6] A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines.[6][7] Tetrahedron, 60(34), 7397-7403. Link[6]

    • Foundational text for using DiPPF with secondary thiols.

  • Herradura, P. S., Pendola, K. A., & Guy, R. K. (2000).[8] Copper-Mediated Cross-Coupling of Aryl Boronic Acids and Alkyl Thiols.[2] Organic Letters, 2(14), 2019-2022. Link

    • Core protocol for Chan-Lam thioetherification.

  • Qiao, Y., et al. (2021).[2][8] Copper-Mediated Cross-Coupling of Aryl Boronic Acids and Alkyl Thiols.[2] Organic Letters, 23, 6164-6168.[8] Link

    • Modern updates to the Chan-Lam methodology.

  • Benoit, E., Fnaiche, A., & Gagnon, A. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation.[9] Beilstein Journal of Organic Chemistry, 15, 1162–1171. Link

    • Provides context on the stability and utility of aryl-cyclopropyl sulfide motifs.

Sources

Application Note: Interface Engineering with 1-Cyclopropylethane-1-thiol SAMs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for generating self-assembled monolayers (SAMs) using 1-Cyclopropylethane-1-thiol (and its homologs) on gold substrates. Unlike standard methyl-terminated alkanethiols, cyclopropyl-functionalized SAMs offer a unique combination of high surface energy and steric bulk. They are critical for applications requiring polyethylene (PE) surface mimicry without the structural reconstruction issues inherent to bulk polymers.

Key Differentiators:

  • High Atomic Contact Density: The cyclopropyl end-group provides a higher density of atomic contacts per unit area compared to methyl or isopropyl groups, enhancing attractive interactions with contacting liquids.[1][2]

  • Conformational Rigidity: The ring strain and specific hybridization of the cyclopropyl group reduce conformational freedom at the interface, creating a "harder" soft interface for nanotribology studies.

  • Wettability Control: Exhibits distinct "odd-even" effects in wettability, allowing precise tuning of surface hydrophobicity.

Molecular Profile & Material Science

Target Molecule: this compound IUPAC Name: 2-cyclopropylethanethiol (Commonly referred to in SAM literature as


-cyclopropylalkanethiol with 

spacer). Structure:

Technical Note on Isomerism: While "this compound" implies a secondary thiol (


), the dominant application in surface science utilizes the linear 

-substituted variant (

). This guide focuses on the linear variant due to its superior packing density and literature validation.
Mechanistic Insight: The "PE Mimic" Effect

Cyclopropyl-terminated SAMs are chemically distinct from methyl-terminated SAMs (


). The methylene groups in the cyclopropyl ring possess significant 

character due to ring strain (Walsh orbitals). This allows these SAMs to mimic the wetting properties of polyethylene surfaces more accurately than simple alkyl chains, which often suffer from surface reconstruction or gauche defects at the terminal end.

Experimental Protocol: SAM Formation

Standard Operating Procedure (SOP-SAM-CP-02)

A. Reagents & Equipment
ComponentGrade/SpecPurpose
Thiol >95% PurityActive surface modifier. Impurities (disulfides/oxidized species) disrupt ordering.
Solvent Absolute Ethanol (200 proof)Solubilizes thiol; polar enough to drive hydrophobic tails to the surface.
Substrate Au(111) on Mica or Si/Ti/AuFlatness <2nm RMS is required for accurate contact angle data.
Cleaning UV/Ozone or Piranha SolutionRemoves adventitious carbon before deposition.
B. Workflow Diagram

The following diagram illustrates the critical path for high-quality monolayer formation.

SAM_Workflow Substrate Au Substrate Prep (Template Stripped or Evaporated) Clean Cleaning (UV/Ozone, 10 min) Substrate->Clean Remove Carbon Incubate Incubation (24-48 hrs, Dark, RT) Clean->Incubate Immediate Transfer (<30s) Soln Solution Prep (1 mM in EtOH) Soln->Incubate Immersion Rinse Rinse Cycle (EtOH -> Hexane -> EtOH) Incubate->Rinse Remove Physisorbed Dry Dry (Stream of N2 gas) Rinse->Dry Prevent Spotting QC QC: Contact Angle (Hexadecane) Dry->QC Verify Quality

Figure 1: Critical path workflow for generating defect-free cyclopropyl-terminated SAMs.

C. Step-by-Step Methodology

1. Substrate Preparation

  • Action: Use Template Stripped Gold (TSG) for the smoothest surfaces, or freshly evaporated gold (100 nm) on silicon with a titanium adhesion layer (5 nm).

  • Cleaning: Expose gold to UV/Ozone for 10 minutes immediately prior to immersion.

    • Why? Gold readily adsorbs adventitious carbon from the air. This carbon layer blocks the thiol-gold bond formation. UV/Ozone oxidizes these contaminants, which are then rinsed away or displaced by the thiol.

2. Solution Preparation

  • Concentration: Prepare a 1.0 mM solution of this compound in absolute ethanol.

    • Calculation: For 20 mL solution (MW ≈ 102.2 g/mol ): Weigh ~2.0 mg of thiol.

    • Note: Ethanol is preferred over hexane because it is polar enough to solvate the thiol headgroup but sufficiently distinct from the hydrophobic tail to energetically favor the adsorption of the tail onto the surface (initially) and subsequent ordering.

3. Incubation (The Ordering Phase)

  • Action: Immerse the clean gold substrate into the solution.

  • Duration: 24 to 48 hours at Room Temperature (20-25°C).

  • Environment: Sealed glass vial, kept in the dark.

    • Mechanism:[3][4][5] The "fast step" (adsorption) happens in seconds/minutes. The "slow step" (organization/crystallization) takes hours. The cyclopropyl groups require time to pack efficiently to minimize steric repulsion while maximizing van der Waals interactions.

4. Rinsing & Drying

  • Action: Remove sample and rinse copiously with pure ethanol, followed by a brief rinse with hexane (optional, to remove non-polar physisorbed layers), and finally ethanol again.

  • Drying: Blow dry immediately with a stream of high-purity Nitrogen (

    
    ) gas.
    
    • Caution: Do not let the solvent evaporate naturally; this causes "coffee-ring" stains of impurities.

Characterization & Quality Control

A. Contact Angle Goniometry (Wettability)

Wettability is the primary metric for validating the cyclopropyl termination.

Expected Data Table: | Probe Liquid | Contact Angle (


) | Interpretation |
| :--- | :--- | :--- |
| Water  | 85° - 95° | Hydrophobic, but slightly less than methyl-SAMs (~110°) due to dipole interactions. |
| Hexadecane  | 10° - 15° | Critical QC Parameter.  Significantly lower than methyl-SAMs (~45°). Indicates high surface energy and atomic density. |
| Diiodomethane  | ~50° | Used for surface energy calculations (dispersive vs polar components). |

Self-Validation: If your Hexadecane contact angle is >20°, the monolayer is likely disordered or contaminated with methyl-terminated impurities.

B. Ellipsometry (Thickness)
  • Theoretical Thickness: For ethyl spacer (

    
    ), expected thickness is 
    
    
    
    Å.
  • Observation: Cyclopropyl SAMs typically show a slightly lower thickness than their n-alkane counterparts due to the specific orientation of the ring.

Scientific Logic & Troubleshooting

Mechanism of Packing

The cyclopropyl group is bulkier than a methyl group. To accommodate this, the alkyl chains may adopt a different tilt angle or packing density compared to the standard


 lattice of alkanethiols on Au(111).

Packing_Logic Head Thiol Headgroup (-SH) Chain Alkyl Spacer (n=2) Head->Chain Covalent Link Tail Cyclopropyl Tail Chain->Tail Covalent Link Tail->Tail Inter-chain vdW Forces (Determines Tilt) Surface Au(111) Surface Surface->Head Chemisorption (44 kcal/mol)

Figure 2: Structural hierarchy. The bulk of the cyclopropyl tail dictates the inter-chain spacing, potentially altering the tilt angle to >30°.

Common Failure Modes
  • Oxidation: Cyclopropyl groups can be sensitive to radical oxidation. Solution: Store thiol under argon; prepare SAMs in fresh, degassed ethanol.

  • Disorder: Short chain lengths (

    
    ) often result in disordered films because the Van der Waals forces between the short methylene chains are insufficient to stabilize the upright orientation. Solution:  If ordering is poor (low contact angles), consider using a longer spacer (
    
    
    
    ) homolog if the application permits, or perform assembly at lower temperatures (
    
    
    ) to reduce thermal motion during assembly.

References

  • Lee, T. R., et al. (2005). "Can Cyclopropyl-Terminated Self-Assembled Monolayers on Gold Be Used to Mimic the Surface of Polyethylene?" ACS Applied Materials & Interfaces.

    • Relevance: Defines the wettability and packing density of cyclopropyl-SAMs.
  • Ulman, A. (1996).[6] "Formation and Structure of Self-Assembled Monolayers." Chemical Reviews.

    • Relevance: The foundational text for alkanethiol SAM form
  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews.

    • Relevance: Comprehensive review on defects, stability, and applications of SAMs.[7]

Sources

Application Note: Advanced Extraction Protocols for Volatile Thiols from Natural Sources

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the isolation and quantification of volatile thiols. It moves beyond standard operating procedures to address the mechanistic "why" and "how" of handling these labile compounds.

Executive Summary & The "Thiol Paradox"

Volatile thiols (mercaptans) are potent aroma compounds with detection thresholds in the nanogram per liter (ng/L) range. They are responsible for "tropical," "citrus," and "box tree" notes in wines (Sauvignon Blanc), hops, and exotic fruits.

The Paradox: While they define the sensory profile, they exist in trace concentrations (


 of total volatiles) and are highly prone to oxidation into odorless disulfides. Successful extraction requires a protocol that simultaneously concentrates  the analyte by orders of magnitude while protecting  the sulfhydryl (-SH) group from oxidation.

This guide details three distinct protocols:

  • Method A (The Gold Standard): Reversible Binding with p-Hydroxymercuribenzoate (p-HMB).

  • Method B (High Throughput): Silver Ion Solid Phase Extraction (Ag+ SPE).

  • Method C (Derivatization): In-situ stabilization for GC/LC-MS.

Pre-Analytical Rigor: The "Zero-Oxidation" Baseline

Critical: No extraction protocol can recover thiols lost to oxidation during sample preparation.

Antioxidant Buffer System

Before any mechanical disruption (crushing, lysing), samples must be introduced to a reductive environment.

  • Buffer Base: 0.1 M Citrate-Phosphate buffer (pH 6.0).

  • Antioxidant Cocktail:

    • Ascorbic Acid (50 mg/L): Scavenges dissolved oxygen.

    • EDTA (10 mM): Chelates metal ions (

      
      , 
      
      
      
      ) that catalyze Fenton-type oxidation of thiols.
  • Inert Atmosphere: All headspace must be purged with Argon or Nitrogen (Argon is preferred due to higher density).

Workflow Visualization

ThiolProtection cluster_0 Pre-Extraction Stabilization cluster_1 Critical Control Point cluster_2 Extraction RawSample Raw Natural Source (Grapes/Hops) Buffer Antioxidant Buffer (Ascorbic + EDTA) RawSample->Buffer Immediate Contact Oxidation PREVENT: Thiol -> Disulfide Buffer->Oxidation Chelation Inert Inert Gas Purge (Ar/N2) Inert->Oxidation Displacement LLE Organic Phase Transfer Oxidation->LLE Protected Analytes

Figure 1: Critical stabilization workflow required prior to any extraction steps to prevent disulfide formation.

Method A: p-Hydroxymercuribenzoate (p-HMB) Selective Extraction

Best For: Ultra-trace quantification and purification of "free" thiols. Mechanism: p-HMB forms a reversible mercaptide complex (


) soluble in alkali. Non-thiol impurities remain in the organic phase.
Reagents Preparation
  • p-HMB Solution: Dissolve 100 mg p-hydroxymercuribenzoic acid (sodium salt) in 100 mL of 0.1 M Tris-HCl (pH 8.5). Note: High pH is required for solubility and mercaptide formation.

  • Release Solution: 0.5 M L-Cysteine hydrochloride in water.

  • Extraction Solvent: Dichloromethane (DCM) or Pentane/Ethyl Acetate (2:1).

Step-by-Step Protocol
  • Initial Isolation: Extract 500 mL of liquid sample (wine/juice) with 50 mL organic solvent (DCM) x 2. Combine organic layers.

    • Why: Thiols partition into DCM; polar interferences (sugars, acids) remain in water.

  • Mercaptide Formation: Add 4 mL of p-HMB Solution to the organic extract. Shake vigorously for 10 minutes.

    • Mechanism:[1][2][3] Thiols migrate from the organic phase into the aqueous p-HMB phase as they form the soluble complex.

  • Phase Separation: Discard the organic phase (contains alcohols, esters, terpenes). Retain the aqueous p-HMB phase.

  • Anion Exchange Cleanup (The Tominaga Step):

    • Pass the aqueous phase through a small anion exchange column (Dowex 1X2).

    • Why: The negatively charged p-HMB-thiol complex binds strongly. Impurities wash through.

  • Analyte Release: Elute the column with Release Solution (Cysteine).[4][5]

    • Mechanism:[1][3] Cysteine has a higher affinity for mercury than the volatile thiol, displacing the target analyte:

      
      
      
  • Final Recovery: Extract the eluate with 2 mL of solvent (e.g., PhCH3) for GC injection.

Method B: Silver Ion Solid Phase Extraction (Ag+ SPE)

Best For: Routine screening and high-throughput analysis. Mechanism: Strong affinity between soft Lewis acid (


) and soft Lewis base (Sulfur).
Cartridge Preparation
  • Use Silica-based SCX (Strong Cation Exchange) cartridges.

  • Conditioning: Pass 4 mL of

    
     solution (10 mg/mL) through the cartridge to load 
    
    
    
    ions. Rinse with water to remove excess silver.
Protocol
  • Loading: Pass the organic extract (from Step 3.2.1) through the Ag-SPE cartridge.[4][2]

    • Action: Thiols are retained; other volatiles pass through.

  • Washing: Wash with 5 mL Pentane/DCM to remove non-specific binding.

  • Elution: Elute with 3 mL of Dichloromethane containing 5% Thioglycerol .

    • Why: Thioglycerol acts as the displacing ligand, freeing the volatile thiols.

Method C: Derivatization for Mass Spectrometry

Best For: Improving volatility (GC) or ionization efficiency (LC) and stabilizing the analyte.

GC-MS: PFBBr Derivatization
  • Reagent: Pentafluorobenzyl bromide (PFBBr).[4][6][7][8]

  • Target: Converts thiols to thioethers with high electron-capture cross-section (ideal for NCI-MS).

  • Protocol:

    • Adjust sample pH to 9.0 (carbonate buffer).

    • Add PFBBr (20 mM in acetonitrile). Incubate at 60°C for 20 mins.

    • Extract derivative into hexane.

    • Result: Stable thioether, highly sensitive in Negative Chemical Ionization (NCI) mode.

LC-MS: Ebselen Derivatization
  • Reagent: Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one).[7]

  • Target: Forms a Selenium-Sulfur bond.

  • Protocol:

    • Add Ebselen solution (in methanol) directly to sample.

    • Reaction is near-instantaneous (<2 mins).

    • Result: The Se-S adduct ionizes exceptionally well in ESI+ mode, increasing sensitivity by 10-50x compared to native thiols.

Comparison of Methodologies

Featurep-HMB ExtractionAg+ SPEDerivatization (PFBBr/Ebselen)
Selectivity Highest (Specific chemical binding)High (Affinity based)Moderate (Depends on matrix)
Time Required High (2-3 Hours)Low (30 Mins)Low (30-60 Mins)
Recovery 85-95%70-85%>95% (Reaction efficiency)
Artifacts MinimalSilver leaching possibleReagent byproducts possible
Primary Use Gold Standard / ReferenceRoutine ScreeningHigh Sensitivity Quantification

Troubleshooting & Optimization

Common Failure Modes
  • Low Recovery: Usually due to oxidation before extraction. Check buffer age and inert gas flow.

  • Emulsions: In p-HMB extraction, vigorous shaking can create emulsions. Break by centrifugation (3000 x g for 5 mins).

  • Interferences: If GC baseline is noisy, incorporate the Dowex Anion Exchange step into the p-HMB protocol.

Mechanism Diagram: p-HMB Reversible Binding

pHMB_Mechanism cluster_organic Organic Phase (Initial) cluster_aqueous Aqueous Phase (p-HMB) cluster_release Release Step RSH Volatile Thiol (R-SH) pHMB p-HMB Reagent (Hg-Benzoate) RSH->pHMB Extraction (pH 8.5) Matrix Matrix (Esters/Alcohols) Complex Mercaptide Complex (R-S-Hg-Bz) Matrix->Complex Separated pHMB->Complex Binding Cys Cysteine (Excess) Complex->Cys Elution Final Purified Thiol (R-SH) Cys->Final Displacement

Figure 2: The chemical mechanism of p-HMB extraction. The thiol is selectively pulled into the aqueous phase, leaving matrix interferences behind, and then released by a stronger thiol (Cysteine).[5]

References

  • Tominaga, T., Murat, M. L., & Dubourdieu, D. (1998). Development of a method for analyzing the volatile thiols involved in the characteristic aroma of wines made from Vitis vinifera L. cv. Sauvignon Blanc. Journal of Agricultural and Food Chemistry. Link

  • Mateo-Vivaracho, L., Cacho, J., & Ferreira, V. (2008). Quantitative determination of wine polyfunctional mercaptans at nanogram per liter level by gas chromatography-negative ion mass spectrometric analysis of their pentafluorobenzyl derivatives. Journal of Chromatography A. Link

  • Chen, L., Capone, D. L., & Jeffery, D. W. (2019). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine.[4] Molecules. Link

  • Vichi, S., Santini, C., Natali, N., & Ripley, B. D. (2015). Analysis of volatile thiols in alcoholic beverages by simultaneous derivatization/extraction and liquid chromatography-high resolution mass spectrometry. Food Chemistry. Link

  • Fedrizzi, B., Magno, F., Badocco, D., Nicolini, G., & Versini, G. (2009). Aging of wine aroma: A solid-phase microextraction method for the analysis of volatile sulfur compounds. Journal of Agricultural and Food Chemistry. Link

Sources

Application Note & Protocol: Functionalization of Gold Nanoparticles with 1-Cyclopropylethane-1-thiol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Power of the Thiol-Gold Interface

Gold nanoparticles (AuNPs) have emerged as a cornerstone of modern nanotechnology, with far-reaching applications in diagnostics, therapeutics, and catalysis.[1][2][3] Their unique optical and electronic properties, biocompatibility, and ease of synthesis make them an ideal scaffold for creating highly functional nanomaterials. The true power of AuNPs, however, is unlocked through the precise control of their surface chemistry. The functionalization of AuNPs allows for the attachment of a vast array of molecules, tailoring their behavior for specific applications.[1][4][5]

Among the various strategies for surface modification, the formation of a self-assembled monolayer (SAM) of thiol-containing molecules on the gold surface is the most robust and widely employed method. The strong affinity of sulfur for gold results in the formation of a stable gold-thiolate bond, providing a versatile platform for introducing desired chemical functionalities.[6][7] This application note provides a comprehensive guide to the functionalization of gold nanoparticles with a novel thiol ligand, 1-Cyclopropylethane-1-thiol. The inclusion of the cyclopropyl group, a strained three-membered ring, can introduce unique conformational constraints and electronic properties to the nanoparticle surface, potentially influencing protein interactions, cellular uptake, and catalytic activity.

This document will guide you through the synthesis of citrate-stabilized AuNPs, their subsequent functionalization via ligand exchange, and the essential characterization techniques to validate the successful surface modification.

I. Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

The foundation of any successful functionalization is a high-quality, monodisperse nanoparticle solution. The Turkevich method, a citrate reduction of chloroauric acid, is a well-established and reliable method for producing spherical AuNPs with a diameter of approximately 15-20 nm.

Scientific Rationale:

In this aqueous synthesis, sodium citrate serves a dual role: it acts as a reducing agent, reducing Au(III) to Au(0), and as a capping agent. The citrate ions electrostatically adsorb to the surface of the newly formed nanoparticles, preventing their aggregation and ensuring colloidal stability. The concentration of citrate relative to the gold salt is a critical parameter that influences the final nanoparticle size.

Protocol:
  • Preparation: All glassware must be scrupulously cleaned to avoid premature reduction of the gold salt. A recommended procedure is to wash with aqua regia (3:1 HCl:HNO₃), followed by extensive rinsing with Milli-Q water.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 100 mL of a 0.01% (w/v) aqueous solution of hydrogen tetrachloroaurate(III) (HAuCl₄).

  • Heating: Bring the solution to a vigorous boil with constant stirring.

  • Reduction: To the boiling solution, rapidly add 4 mL of a 1% (w/v) aqueous solution of trisodium citrate.

  • Observation: The color of the solution will change from a pale yellow to colorless, then to a deep red or burgundy. This color change indicates the formation of gold nanoparticles.

  • Reaction Completion: Continue boiling and stirring for an additional 15 minutes to ensure the complete reduction of the gold precursor.

  • Cooling: Remove the heating mantle and allow the solution to cool to room temperature with continued stirring.

  • Storage: Store the resulting ruby-red colloidal gold solution at 4°C. The nanoparticles are stable for several weeks.

Workflow Diagram:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Prep Clean Glassware Reagents Add HAuCl₄ Solution Prep->Reagents Start Heat Boil Solution Reagents->Heat AddCitrate Add Sodium Citrate Heat->AddCitrate ColorChange Observe Color Change (Yellow -> Red) AddCitrate->ColorChange Reflux Boil for 15 min ColorChange->Reflux Cool Cool to Room Temp. Reflux->Cool Store Store at 4°C Cool->Store Finish

Caption: Workflow for the synthesis of citrate-stabilized gold nanoparticles.

II. Functionalization with this compound via Ligand Exchange

The citrate ions on the nanoparticle surface are weakly bound and can be readily displaced by molecules with a stronger affinity for gold, such as thiols.[8] This process, known as ligand exchange, is the core of the functionalization procedure.

Scientific Rationale:

The sulfur atom of the thiol group forms a dative covalent bond with the gold surface atoms, leading to the formation of a stable gold-thiolate (Au-S) bond. This interaction is thermodynamically favorable and drives the displacement of the citrate ions. The this compound molecules will self-assemble on the nanoparticle surface, forming a dense monolayer. The solvent choice is critical; a water/organic solvent mixture is often used to facilitate the interaction of the hydrophobic thiol with the aqueous nanoparticle solution.[6]

Protocol:
  • Thiol Solution Preparation: Prepare a 10 mM stock solution of this compound in a suitable organic solvent such as ethanol or dimethyl sulfoxide (DMSO). Note: The synthesis of this compound is not covered in this protocol and is assumed to be available. If not commercially available, it may be synthesized from corresponding precursors such as 1-cyclopropylethan-1-ol or 1-bromo-1-cyclopropylethane via standard organic chemistry procedures.

  • Reaction Mixture: In a clean glass vial, add 10 mL of the prepared citrate-stabilized AuNP solution.

  • Ligand Addition: While stirring, add an excess of the this compound solution. A good starting point is to add 100 µL of the 10 mM stock solution. The optimal concentration may need to be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 24 hours with gentle stirring. This allows for the complete exchange of citrate ions with the thiol molecules.

  • Purification: The functionalized AuNPs need to be purified from excess thiol and displaced citrate. This is typically achieved by centrifugation. a. Transfer the reaction mixture to a microcentrifuge tube. b. Centrifuge at a speed sufficient to pellet the AuNPs (e.g., 12,000 rpm for 20 minutes for ~20 nm particles). The exact parameters will depend on the nanoparticle size and should be optimized. c. Carefully remove the supernatant, which contains the excess unbound thiol. d. Resuspend the nanoparticle pellet in a fresh solvent (e.g., ethanol or a buffer of choice). Sonication may be required to fully redisperse the particles.

  • Washing: Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of impurities.[9]

  • Final Dispersion: After the final wash, resuspend the purified this compound functionalized AuNPs in the desired solvent for storage and further use.

Workflow Diagram:

Functionalization_Workflow cluster_prep Preparation cluster_reaction Ligand Exchange cluster_purification Purification ThiolSol Prepare this compound Stock Solution AddThiol Add Thiol Solution ThiolSol->AddThiol AuNPs Citrate-Stabilized AuNPs AuNPs->AddThiol Incubate Incubate for 24h AddThiol->Incubate Centrifuge1 Centrifuge Incubate->Centrifuge1 RemoveSupernatant1 Remove Supernatant Centrifuge1->RemoveSupernatant1 Resuspend1 Resuspend in Fresh Solvent RemoveSupernatant1->Resuspend1 Wash Repeat 2x Resuspend1->Wash Wash->Centrifuge1 FinalResuspend Final Resuspension Wash->FinalResuspend Finish

Caption: Workflow for the functionalization of AuNPs with this compound.

III. Characterization of Functionalized Gold Nanoparticles

Thorough characterization is essential to confirm the successful functionalization of the AuNPs and to assess their properties. A combination of techniques should be employed.

A. UV-Visible (UV-Vis) Spectroscopy
  • Principle: Gold nanoparticles exhibit a characteristic Surface Plasmon Resonance (SPR) peak, which is sensitive to the local dielectric environment of the nanoparticles.[10]

  • Expected Outcome: Upon successful functionalization with this compound, a red-shift (a shift to a longer wavelength) of the SPR peak is expected. This is due to the change in the refractive index at the nanoparticle surface upon displacement of citrate by the thiol monolayer. A typical shift is in the range of 2-10 nm.

  • Protocol:

    • Record the UV-Vis spectrum of the initial citrate-stabilized AuNPs (typically from 400 to 700 nm).

    • After purification, record the UV-Vis spectrum of the this compound functionalized AuNPs.

    • Compare the position of the SPR peak maxima.

B. Dynamic Light Scattering (DLS)
  • Principle: DLS measures the hydrodynamic diameter of the nanoparticles in solution.

  • Expected Outcome: An increase in the hydrodynamic diameter is expected after functionalization, corresponding to the thickness of the this compound monolayer on the nanoparticle surface.

  • Protocol:

    • Measure the hydrodynamic diameter of the citrate-stabilized AuNPs.

    • Measure the hydrodynamic diameter of the purified functionalized AuNPs.

    • Ensure the samples are adequately diluted to avoid multiple scattering effects.

C. Zeta Potential
  • Principle: Zeta potential is a measure of the surface charge of the nanoparticles and is an indicator of colloidal stability.

  • Expected Outcome: Citrate-stabilized AuNPs have a highly negative zeta potential due to the carboxylate groups of the citrate ions. The zeta potential of the this compound functionalized AuNPs is expected to be less negative, reflecting the displacement of the charged citrate ions by the neutral thiol molecules.

  • Protocol:

    • Measure the zeta potential of the citrate-stabilized AuNPs.

    • Measure the zeta potential of the purified functionalized AuNPs.

D. Transmission Electron Microscopy (TEM)
  • Principle: TEM provides direct visualization of the nanoparticles, allowing for the determination of their core size, shape, and dispersity.

  • Expected Outcome: TEM images should confirm that the nanoparticles have not aggregated during the functionalization process. The core size of the nanoparticles should remain unchanged.

  • Protocol:

    • Deposit a dilute solution of the nanoparticles onto a TEM grid (e.g., carbon-coated copper grid).

    • Allow the solvent to evaporate.

    • Image the nanoparticles using a transmission electron microscope.

E. Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR spectroscopy can be used to identify the functional groups present on the nanoparticle surface.

  • Expected Outcome: The spectrum of the functionalized AuNPs should show characteristic peaks corresponding to the this compound molecule, such as C-H stretching vibrations of the cyclopropyl and ethyl groups. The characteristic S-H stretching peak (around 2550 cm⁻¹) of the free thiol should be absent, indicating the formation of the Au-S bond.

  • Protocol:

    • Acquire a background spectrum of the solvent or matrix.

    • Acquire the FTIR spectrum of the purified and dried functionalized AuNPs.

Summary of Expected Characterization Data:
Characterization TechniqueParameter MeasuredExpected Result for Citrate-AuNPsExpected Result for Thiol-AuNPs
UV-Vis Spectroscopy SPR Peak Maximum~520 nmRed-shifted (~525-530 nm)[10]
Dynamic Light Scattering Hydrodynamic Diameter~20-25 nmIncreased (~25-30 nm)
Zeta Potential Surface ChargeHighly Negative (~ -30 to -50 mV)Less Negative (~ -10 to -25 mV)[11]
Transmission Electron Microscopy Core Size & Morphology~15-20 nm, spherical, monodisperseUnchanged core size, no aggregation
FTIR Spectroscopy Surface Functional GroupsCitrate peaks (e.g., C=O stretch)Characteristic peaks of this compound, absence of S-H stretch

IV. Conclusion and Future Perspectives

This application note provides a detailed, step-by-step protocol for the successful functionalization of gold nanoparticles with this compound. By following these procedures and employing the described characterization techniques, researchers can confidently synthesize and validate their novel functionalized nanoparticles. The unique properties imparted by the cyclopropyl moiety may open up new avenues in drug delivery, biosensing, and catalysis.[12] Further studies could explore the stability of these functionalized nanoparticles under various physiological conditions and their interactions with biological systems.

V. References

  • Liu, J. (n.d.). Instantaneous and Quantitative Functionalization of Gold Nanoparticles with Thiolated DNA Using a pH-Assisted and Surfactant. UWSpace. Retrieved from [Link]

  • Woehrle, G. H., Brown, L. O., & Hutchison, J. E. (2005). Thiol-Functionalized, 1.5-nm Gold Nanoparticles through Ligand Exchange Reactions. Journal of the American Chemical Society, 127(7), 2172–2183. Retrieved from [Link]

  • Kumari, R., Kumar, A., Kumar, S., Kumar, A., & Kumar, S. (2021). Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugation. ACS Omega, 6(26), 16997–17006. Retrieved from [Link]

  • Kumar, A., Kumar, S., Kumar, S., & Kumar, A. (2020). Synthesis and characterization of thiol-stabilized gold nanoparticles appended to bis(pyrazole) pyridine for fabrication of rectangular nano/microstripes and their spin crossover and SERS studies. New Journal of Chemistry, 44(35), 15133–15143. Retrieved from [Link]

  • Process for the preparation of 1-(thiomethyl)-cyclopropaneacetic acid. (n.d.). Google Patents. Retrieved from

  • Gold Nanoparticle Functionalization Methods. (n.d.). Nanopartz. Retrieved from [Link]

  • Arepalli, S., & Yudianti, R. (2006). Deposition of Gold Nanoparticles onto Thiol-Functionalized Multiwalled Carbon Nanotubes. The Journal of Physical Chemistry B, 110(24), 11845–11849. Retrieved from [Link]

  • Dreaden, E. C., Alkilany, A. M., Huang, X., Murphy, C. J., & El-Sayed, M. A. (2012). Functionalized Gold Nanoparticles and Their Biomedical Applications. Chemical Society Reviews, 41(7), 2740–2779. Retrieved from [Link]

  • Mdluli, B., Sosibo, N., Singh, M., & Singh, S. (2020). Development and characterization of functionalized glyco thiolate capped gold nanoparticles for biological applications. RSC Advances, 10(7), 3848–3863. Retrieved from [Link]

  • Kaloudi-Chantzea, A., Fani, A., Varvarigou, A. D., & Pirmettis, I. (2021). Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99m Tc. Molecules, 26(16), 4983. Retrieved from [Link]

  • Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. (n.d.). Google Patents. Retrieved from

  • Singh, P., Pandit, S., & Kumar, A. (2018). Nanoparticle Functionalization and Its Potentials for Molecular Imaging. Journal of Nanomedicine & Nanotechnology, 9(3), 1000504. Retrieved from [Link]

  • Singh, J., Dutta, T., Kim, K.-H., Rawat, M., Samddar, P., & Kumar, P. (2018). ‘Green’ synthesis of metals and their oxide nanoparticles: Applications for environmental remediation. Journal of Nanobiotechnology, 16(1), 84. Retrieved from [Link]

  • Tran, V. P., & Uematsu, T. (2021). Precise size-control and functionalization of gold nanoparticles synthesized by plasma–liquid interactions: using carboxylic, amino, and thiol ligands. Nanoscale Advances, 3(19), 5707–5716. Retrieved from [Link]

  • Thiol-Functionalized, 1.5-nm Gold Nanoparticles through Ligand Exchange Reactions: Scope and Mechanism of Ligand Exchange | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Thiol-Functionalized, 1.5-nm Gold Nanoparticles through Ligand Exchange Reactions. (n.d.). AWS. Retrieved from [Link]

  • (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (n.d.). ResearchGate. Retrieved from [Link]

  • Ethiraj, S., Vuppala, S., John, A., Patel, H., Ramachandran, B., & Chandrasekar, N. (2022). Applications of Nanoparticles. Encyclopedia.pub. Retrieved from [Link]

  • Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (n.d.). Google Patents. Retrieved from

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. Retrieved from [Link]

  • Sengupta, P., & Patel, S. B. (2024). Multifaceted Applications of Nanoparticle Functionalized Graphene. Bentham Science. Retrieved from [Link]

  • Singh, R., & Lillard, J. W. (2009). Magnetic Functionalized Nanoparticles for Biomedical, Drug Delivery and Imaging Applications. Journal of Nanoscience and Nanotechnology, 9(4), 2879–2890. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Oxidation of 1-Cyclopropylethane-1-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Cyclopropylethane-1-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the unwanted oxidation of this thiol to its corresponding disulfide. The information presented here is curated to ensure scientific integrity and provide actionable solutions for your experiments.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the stability and handling of this compound.

Q1: Why is my this compound sample showing disulfide impurities?

A: this compound, like other thiols, is susceptible to oxidation. The primary cause of disulfide formation is exposure to oxygen, particularly in the presence of trace metal ions or under basic conditions.[1][2] The thiol group (-SH) can be oxidized to form a disulfide bond (-S-S-), linking two molecules of the thiol.[3][4][5]

Q2: What are the ideal storage conditions to minimize oxidation?

A: To ensure the long-term stability of this compound, it should be stored under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.[6] For extended storage, it is recommended to keep the compound at low temperatures, such as -80°C.[7] If storing in solution, use a degassed, non-polar solvent like hexane and ensure the container is sealed tightly.[6]

Q3: How can I detect the presence of disulfide in my sample?

A: Several analytical techniques can be employed to detect and quantify disulfide impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) can distinguish between the thiol and the disulfide. The protons adjacent to the sulfur atom will exhibit different chemical shifts and potentially different multiplicities.[8]

  • Mass Spectrometry (MS): Mass spectrometry is a highly sensitive method for identifying the disulfide, which will have a molecular weight double that of the parent thiol, minus two hydrogen atoms.[9][10]

  • Ellman's Test: This is a colorimetric assay that specifically quantifies the concentration of free thiol groups in a sample.[11][12][13] A lower than expected thiol concentration can indicate oxidation to the disulfide.

Q4: Is it possible to reverse the oxidation and recover the thiol?

A: Yes, disulfide bonds can be reduced back to their corresponding thiols. This is typically achieved by treating the sample with a reducing agent. Common and effective reducing agents include Tris(2-carboxyethyl)phosphine (TCEP), Dithiothreitol (DTT), and β-mercaptoethanol (BME).[4][14]

In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for preventing and addressing the oxidation of this compound.

Understanding the Mechanism of Thiol Oxidation

The oxidation of thiols to disulfides can proceed through several pathways. The most common involves a two-electron oxidation process, which can be initiated by various oxidants, including molecular oxygen.[1] The reaction is often catalyzed by trace metals and is accelerated at higher pH values, as the deprotonated thiolate anion (RS⁻) is more susceptible to oxidation than the neutral thiol (RSH).[1][15][16]

Caption: Mechanism of thiol oxidation to disulfide.

Proactive Prevention Strategies

The most effective approach to handling this compound is to prevent oxidation from occurring in the first place.

1. Inert Atmosphere Techniques

Excluding oxygen is the most critical step in preventing disulfide formation.

  • Glovebox: For highly sensitive applications, handling the thiol in a glovebox filled with an inert gas like argon or nitrogen is the ideal solution.

  • Schlenk Line: If a glovebox is unavailable, a Schlenk line can be used to perform manipulations under an inert atmosphere. This involves evacuating the reaction vessel and backfilling with an inert gas multiple times.

  • Argon/Nitrogen Purging: For less sensitive applications, purging the container with a stream of argon or nitrogen before sealing can displace most of the oxygen.[6]

2. Solvent Degassing

Solvents can contain significant amounts of dissolved oxygen, which can lead to oxidation.[17][18] Therefore, it is crucial to degas solvents before use.

Protocol for Solvent Degassing (Freeze-Pump-Thaw Method):

  • Place the solvent in a Schlenk flask.

  • Freeze the solvent by immersing the flask in liquid nitrogen.

  • Once the solvent is completely frozen, open the flask to a high vacuum for 5-10 minutes.

  • Close the stopcock to the vacuum and thaw the solvent.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases.[17][19]

Caption: Freeze-Pump-Thaw solvent degassing workflow.

3. pH Control

The rate of thiol oxidation is highly dependent on pH.[15][16] At higher pH values, the thiol group deprotonates to form the more reactive thiolate anion.[1]

pH RangePredominant SpeciesOxidation Rate
Acidic (pH < 7)R-SH (Thiol)Slower
Neutral (pH ≈ 7)R-SH / R-S⁻Moderate
Basic (pH > 8)R-S⁻ (Thiolate)Faster

Recommendation: Whenever possible, maintain the pH of solutions containing this compound in the acidic to neutral range to minimize the concentration of the highly reactive thiolate.

4. Use of Antioxidants

In some applications, the addition of a sacrificial antioxidant can help protect the thiol from oxidation.[20] Common antioxidants include:

  • Glutathione (GSH): A naturally occurring tripeptide that is a potent antioxidant.[20]

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant.

Note: The choice of antioxidant should be carefully considered to ensure it does not interfere with downstream applications.

Reactive Troubleshooting: Reversing Disulfide Formation

If disulfide formation has already occurred, the following methods can be used to reduce the disulfide back to the free thiol.

1. Chemical Reduction

The use of reducing agents is a common and effective method for cleaving disulfide bonds.[3][4][21]

Reducing AgentAbbreviationKey FeaturesRecommended Concentration
Tris(2-carboxyethyl)phosphineTCEPOdorless, effective over a wide pH range, and does not need to be removed before certain subsequent reactions.[14][22][23]10-50 mM
DithiothreitolDTTA strong reducing agent, but has a slight odor and is less stable than TCEP.[14][22][24]10-100 mM
β-mercaptoethanolBMEEffective but has a strong, unpleasant odor and is volatile.[4][14]10-50 mM

Protocol for Disulfide Reduction with TCEP:

  • Dissolve the sample containing the disulfide in a suitable degassed buffer (e.g., phosphate buffer, pH 7.0).

  • Prepare a stock solution of TCEP in degassed water.

  • Add the TCEP stock solution to the sample to achieve the desired final concentration (e.g., 20 mM).

  • Incubate the reaction at room temperature for 15-30 minutes.

  • The reduced thiol is now ready for use. If necessary, TCEP can be removed by chromatography.

Analytical Quantification of Thiol and Disulfide

Accurate quantification of the thiol and disulfide content is essential for quality control and for optimizing reaction conditions.

Ellman's Assay for Thiol Quantification

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) reacts with free thiol groups to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.[11][12][13][25][26]

Protocol for Ellman's Assay:

  • Prepare a standard curve using a known concentration of a thiol standard, such as cysteine.

  • Prepare a reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0).

  • Prepare a 4 mg/mL solution of DTNB in the reaction buffer.

  • Add 50 µL of the DTNB solution to 2.5 mL of the reaction buffer.

  • Add a known volume of your this compound sample to the DTNB solution.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 412 nm.

  • Determine the thiol concentration in your sample by comparing the absorbance to the standard curve.

References

  • Oxidation of Thiols to Disulfides using an Environmentally â - ODU Digital Commons. (2022-03-19).
  • Disulfide synthesis by S-S coupling - Organic Chemistry Portal.
  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC.
  • 334 BCH3023 Oxidation of Thiols and Reduction of Disulfides - YouTube. (2022-09-04).
  • 3.7: Redox Reactions of Thiols and Disulfides - Chemistry LibreTexts. (2021-02-12).
  • Quantification of Thiols and Disulfides - PMC.
  • 15.7: Redox Reactions of Thiols and Disulfides - Chemistry LibreTexts. (2022-07-20).
  • 13.7 Thiols | Organic Chemistry - YouTube. (2021-02-01).
  • Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - DE.
  • Handling thiols in the lab : r/chemistry - Reddit. (2013-10-04).
  • Aquatic indirect photochemical transformations of natural peptidic thiols - RSC Publishing. (2017-10-19).
  • How To: Degas Solvents - Department of Chemistry : University of Rochester.
  • Ellman's assay for in-solution quantification of sulfhydryl groups - BMG Labtech.
  • Selective mass spectrometric analysis of thiols using charge-tagged disulfides. (2016-06-29).
  • Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions - PubMed. (2017-12-13).
  • Superimposed 1 H NMR spectra of CBZ-thiol and CBZ-disulfide showing difference of multiplicity of methylene groups attached to sulfur. - ResearchGate.
  • Efficient degassing and ppm-level oxygen monitoring flow chemistry system. (2023-04-28).
  • Accessing and Utilizing Thiols in Organic Chemistry - ChemRxiv.
  • Ellman's Assay Protocol - BroadPharm. (2022-01-18).
  • TCEP HCl vs DTT: Preferred Reducing Agents - AG Scientific.
  • INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE - Romanian Journal of Oral Rehabilitation.
  • Effects of storage conditions on thiol disulfide homeostasis - ResearchGate. (2025-12-23).
  • Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC. (2023-02-28).
  • Ellman's Reagent Usage for Estimation of Thiol Groups in Laboratory - Longdom Publishing. (2022-07-14).
  • Oxygen Exclusion from the Organic Solvents Using Ultrasound and Comparison with Other Common Techniques Used in Photochemical Experiments.
  • Disulfide reduction using TCEP reaction - Bio-Synthesis. (2012-02-06).
  • Protocol for S-S bond reduction by DTT 2,3-dihydroxy-1,4-dithiolbutane (DTT) - BroadPharm. (2022-01-18).
  • How to Analyze Protein Disulfide Bonds - Creative Proteomics.

Sources

removing unreacted thiourea in 1-Cyclopropylethane-1-thiol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development who are synthesizing 1-Cyclopropylethane-1-thiol and encountering challenges with the removal of unreacted thiourea. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively.

Introduction: The Thiourea Route to Thiols

The synthesis of thiols from alkyl halides via thiourea is a well-established and versatile method.[1] This two-step process involves the S-alkylation of thiourea to form a stable, often crystalline, S-alkylisothiouronium salt.[2][3] This intermediate is then hydrolyzed, typically under basic conditions, to yield the desired thiol, in this case, this compound.[3]

While reliable, a common challenge in this synthesis is the removal of unreacted thiourea from the final product. Complete removal is critical as residual thiourea can interfere with subsequent reactions, poison catalysts, and exhibit potential toxicity.[4] This guide will address the most frequently encountered issues and provide robust solutions for obtaining a pure product.

Troubleshooting Guide

Q1: My initial workup isn't removing all the unreacted thiourea. What's the most reliable fundamental technique I should be using?

The most effective and straightforward method for removing the bulk of unreacted thiourea is a liquid-liquid extraction, leveraging the significant differences in solubility between your thiol product and the thiourea starting material. Thiourea is highly soluble in water (142 g/L at 25 °C) and sparingly soluble in many common organic solvents like diethyl ether.[2] Your product, this compound, is expected to be much more soluble in organic solvents.

Underlying Principle: This separation is based on the principle of "like dissolves like." Thiourea, being a polar molecule, preferentially partitions into the polar aqueous phase. The less polar thiol remains in the nonpolar organic phase.

Experimental Protocol: Optimized Aqueous Extraction
  • Solvent Choice: After the hydrolysis step, ensure your reaction mixture is partitioned between a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) and water.

  • Initial Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate fully and drain the aqueous layer.

  • Repeated Washes: Wash the organic layer with deionized water at least 3-4 times. Vigorous shaking during each wash is crucial to maximize the transfer of thiourea into the aqueous phase.

  • Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine). This helps to break up any emulsions and further removes dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and concentrate the solvent using a rotary evaporator.

Q2: I've performed multiple aqueous washes, but I suspect thiourea is still present. How can I confirm this and what are my next steps?

If you suspect residual thiourea contamination after extraction, you need a reliable analytical method for confirmation. Thin-Layer Chromatography (TLC) is a rapid and effective technique for this purpose.

Causality: Thiourea is significantly more polar than this compound. On a silica gel TLC plate, thiourea will have a much lower retention factor (Rf) and will appear as a distinct spot closer to the baseline, while your product will travel further up the plate.

Experimental Protocol: TLC Analysis for Thiourea Detection
  • Plate Preparation: Use a silica gel TLC plate.

  • Spotting: On the baseline of the plate, spot your crude product, a co-spot (crude product and a thiourea standard on the same spot), and a thiourea standard.

  • Eluent System: A common eluent system for this type of separation is a mixture of a nonpolar solvent and a more polar solvent, such as 4:1 Hexane:Ethyl Acetate. You may need to optimize this ratio.

  • Development: Place the TLC plate in a developing chamber with the chosen eluent. Allow the solvent front to travel up the plate.

  • Visualization: Visualize the spots under a UV lamp (if your compounds are UV active) or by staining with a suitable agent like potassium permanganate. The presence of a spot in your product lane that corresponds to the Rf of the thiourea standard confirms contamination.

If TLC confirms the presence of thiourea, consider the following:

  • Additional Extractions: It may be necessary to perform more aqueous extractions than initially planned.

  • Column Chromatography: For complete removal of trace amounts, purification by flash column chromatography on silica gel is the most robust method. The same eluent system developed for TLC analysis can be adapted for the column.

Frequently Asked Questions (FAQs)

Q: Why is the complete removal of thiourea so critical for my research?

A: Beyond its potential toxicity, residual thiourea can act as a nucleophile or a ligand in subsequent reactions. For instance, if your synthesized thiol is to be used in a metal-catalyzed reaction, thiourea can coordinate to the metal center, effectively poisoning the catalyst and inhibiting or completely stopping the desired transformation.

Q: What are the key physical properties I should be aware of for this separation?

A: Understanding the physical properties of your starting material and product is fundamental to designing an effective purification strategy.

PropertyThioureaThis compound (Estimated)Rationale for Separation
Molar Mass 76.12 g/mol [5]102.21 g/mol Not a primary factor for this separation.
Melting Point 182 °C[2]Liquid at room temperatureNot applicable for liquid-liquid extraction.
Water Solubility 142 g/L (25 °C)[2]Sparingly solubleKey Principle: This large difference is the basis for aqueous extraction.
Ethanol Solubility SolubleSolubleEthanol is not a good choice for selective extraction.
Diethyl Ether Solubility Sparingly solubleHighly solubleDiethyl ether is an excellent choice for the organic phase in extraction.

Q: Are there any alternatives to thiourea for synthesizing this compound?

A: Yes, other methods exist for thiol synthesis. A common alternative is the reaction of an alkyl halide with sodium hydrosulfide (NaSH).[6] However, this method can sometimes lead to the formation of dialkyl sulfide byproducts. The thiourea route is often preferred because the S-alkylisothiouronium salt intermediate is stable and less prone to side reactions, leading to a cleaner product upon hydrolysis.[6][7]

Workflow and Troubleshooting Diagrams

The following diagrams illustrate the experimental workflow and a logical troubleshooting guide.

G cluster_0 Synthesis Workflow cluster_1 Purification Workflow A 1. S-Alkylation: 1-Cyclopropylethyl halide + Thiourea B 2. Formation of S-alkylisothiouronium salt A->B Reaction C 3. Alkaline Hydrolysis B->C Base (e.g., NaOH) D 4. Crude Product: This compound C->D Workup E 5. Liquid-Liquid Extraction (Organic Solvent / Water) D->E F 6. TLC Analysis for Purity E->F G 7. Dry & Concentrate Organic Layer F->G Product is Pure I 9. Column Chromatography F->I Thiourea Detected H 8. Pure Product G->H I->G

Caption: Overall workflow for the synthesis and purification of this compound.

G action_node action_node end_node end_node start Is unreacted thiourea suspected after initial workup? check_tlc Confirm presence with TLC analysis start->check_tlc Yes is_present Is thiourea detected? check_tlc->is_present action_extract Perform additional aqueous extractions (2-3x) followed by a brine wash. is_present->action_extract Yes (Major Impurity) action_column Purify via flash column chromatography on silica gel. is_present->action_column Yes (Trace Impurity) end_pure Product is Pure is_present->end_pure No action_extract->check_tlc action_column->end_pure

Caption: Troubleshooting decision tree for removing residual thiourea.

References

  • Journal of Chemical Sciences. (2024). Synthetic access to thiols: A review. Indian Academy of Sciences. [Link]

  • Norris, J. (2019). Synthesis of thiols. YouTube. [Link]

  • ACS Omega. (2022). Synthesis and Characterization of Multifunctional Secondary Thiol Hardeners Using 3-Mercaptobutanoic Acid and Their Thiol–Epoxy Curing Behavior. ACS Publications. [Link]

  • Google Patents. (Patent CN110724078B). Method for purifying thiourea.
  • Google Patents. (Patent WO1996022987A1). Process for the preparation of 1-(thiomethyl)-cyclopropaneacetic acid.
  • Google Patents. (Patent WO2013149364A1). Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • ResearchGate. (2025). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • PubMed Central (PMC). (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]

  • Google Patents. (Patent CN106631948A).
  • Organic Chemistry Portal. Thiourea synthesis by thioacylation. [Link]

  • Wikipedia. Thiourea. [Link]

  • PubMed Central (PMC). Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. [Link]

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

  • ResearchGate. (2019). Synthesis and characterization of thiourea. [Link]

  • Wikipedia. Isothiouronium. [Link]

  • Google Patents. (Patent US3723604A). Process for removing thiourea as an impurity from alkali-and alkaline earth-metal rhodanides.
  • Chemistry LibreTexts. (2024). 18.7: Thiols and Sulfides. [Link]

  • ResearchGate. (2014). How can I purify my bis thiourea compound?. [Link]

  • Decomposition of S-Alkylisothiouronium Salts Under Anhydrous Conditions. [Link]

  • MDPI. Rapid Determination of Thiourea Concentration in Copper Electrolyte. [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]

  • Environment Protection Engineering REACTION KINETICS AND THIOUREA REMOVAL BY OZONE OXIDATION. [Link]

  • Organic Chemistry Portal. Thiourea synthesis by thionation. [Link]

  • The Solubility of Thiourea in Water, Methanol, and Ethanol. [Link]

  • PubMed. Thioureas and isothiouronium salts of the aglycone of teicoplanin. I. Synthesis and biological activity. [Link]

  • Google Patents. (Patent US5180500A).
  • OSHA. Thiourea Method number: PV2059. [Link]

  • JoVE. (2023). Video: Preparation and Reactions of Thiols. [Link]

  • ResearchGate. (2025). Synthesis of β -Hydroxy Sulfides via Thiolysis of Epoxides Using S -Alkylisothiouronium Salts as Thiol Equivalents in Basic Aqueous Medium. [Link]

  • ResearchGate. (2025). Oxidation of Thiourea and Substituted Thioureas. [Link]

  • PubMed. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. [Link]

  • Google Patents. (Patent US20210395185A1). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • Sciencemadness Wiki. (2022). Thiourea. [Link]

  • YouTube. (2015). Hydrolysis of Salts Calculation. [Link]

  • Cheméo. Chemical Properties of Thiourea (CAS 62-56-6). [Link]

  • Organic Syntheses Procedure. sodium. [Link]

  • 911Metallurgist. (2018). Thiourea Silver Leaching. [Link]

  • Organic Chemistry Portal. Synthesis of sulfides (thioethers) and derivatives. [Link]

  • ResearchGate. (2025). Determination of thiourea in fruit juice by a kinetic spectrophotometric method. [Link]

Sources

storage conditions to maintain 1-Cyclopropylethane-1-thiol purity

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #C5H10S-STABILITY Subject: Storage & Handling Protocols for 1-Cyclopropylethane-1-thiol Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

Executive Summary

You are working with This compound (MW: ~102.2 g/mol ), a secondary thiol featuring a strained cyclopropyl ring.[1] This molecule presents a "Triad of Instability":

  • Oxidative Sensitivity: Like all thiols, it readily dimerizes to disulfides (

    
    ) upon exposure to air.[1]
    
  • High Volatility: With a carbon count of only C5, it has significant vapor pressure, leading to concentration changes and material loss.[1]

  • Ring Strain: The cyclopropyl moiety possesses ~27.5 kcal/mol of ring strain.[1] While kinetically stable, it renders the molecule sensitive to acid-catalyzed ring-opening reactions.[1]

This guide replaces generic storage advice with a specific troubleshooting logic designed to maintain


 purity for analytical and synthetic applications.

Module 1: The Preservation Matrix

User Query: "What are the absolute minimum requirements to keep this reagent stable for 6+ months?"

Scientist Response: Do not rely on standard "cool, dry place" advice. This molecule requires active exclusion of entropy (heat) and oxygen.[1]

Storage Condition Matrix
ParameterCritical SpecificationScientific Rationale
Temperature -20°C (Required) Reduces the kinetic rate of auto-oxidation and minimizes vapor pressure to prevent loss through septa.[1]
Atmosphere Argon (Preferred) or N₂ Argon is heavier than air and provides a better "blanket" for volatile liquids than Nitrogen.[1]
Container Amber Glass + PTFE Liner Amber glass blocks UV light (which catalyzes radical formation).[1] PTFE (Teflon) is inert; rubber septa absorb thiols.[1]
Additives None (Usually) Note: Avoid acidic stabilizers.[1] Trace acids can trigger cyclopropyl ring opening.[1]

Module 2: Troubleshooting & FAQs

Issue A: "My sample has developed a cloudy precipitate or yellow tint."

Diagnosis: Disulfide Formation (Oxidation) The most common degradation pathway for this compound is the formation of 1,2-bis(1-cyclopropylethyl)disulfide.[1] This is driven by atmospheric oxygen and catalyzed by trace metals or base.

The Mechanism: The thiol (


) loses a proton to form a thiolate (

), which transfers an electron to

, generating a thiyl radical (

). Two radicals couple to form the disulfide.[1]

OxidationPathway RSH R-SH (Thiol) Thiolate RS⁻ (Thiolate Ion) RSH->Thiolate Trace Base/pH >7 Radical RS• (Thiyl Radical) Thiolate->Radical O₂ / Metal Ions Disulfide R-S-S-R (Disulfide Impurity) Radical->Disulfide Dimerization Disulfide->RSH Reductive Rescue (DTT/TCEP)

Figure 1: The oxidative degradation pathway of secondary thiols. Note that 'Reductive Rescue' is the only way to reverse this process.

Corrective Action:

  • Quantify: Run a GC-MS or H-NMR. Look for the disappearance of the S-H signal (doublet around 1.5–2.0 ppm depending on solvent) and the shift of the methine proton.

  • Rescue: If purity is critical and replacement is impossible, treat with immobilized TCEP disulfide reducing gel .[1] Avoid liquid reducing agents (like DTT) which are hard to separate from this volatile thiol.[1]

  • Prevention: Sparge the liquid with Argon for 5 minutes before resealing.

Issue B: "The volume in the vial has decreased significantly, but the cap is tight."

Diagnosis: Septum Bleed & Volatilization this compound is highly volatile.[1] Standard rubber septa are permeable to organic vapors over time.[1] Furthermore, thiols can "swell" rubber, compromising the seal.

Protocol: The "Double-Seal" Technique

  • Primary Seal: Use a screw cap with a PTFE-faced silicone septum .[1] The PTFE must face the sample.

  • Secondary Seal: Wrap the cap junction with Parafilm (short term) or store the vial inside a secondary jar containing desiccant and an Argon atmosphere (long term).

  • Cold Handling: Never open the vial until it has equilibrated to 0°C (on ice). Opening at room temperature causes rapid headspace expansion and loss of material.[1]

Issue C: "I see unexpected peaks in the NMR, but it's not a disulfide."

Diagnosis: Acid-Catalyzed Ring Opening The cyclopropyl ring is strained.[1][2] If your storage container was washed with acid and not neutralized, or if the thiol was exposed to strong Lewis acids, the ring may open or rearrange.

Scientific Insight: Unlike linear alkyl thiols, the cyclopropyl group acts as a "reporter" for acidic impurities.

  • Observation: Appearance of alkene signals (vinyl protons) in NMR suggests ring opening to an alkene-thiol derivative.[1]

  • Prevention:[1][3] Ensure all glassware and spatulas contacting the reagent are neutral or slightly base-washed (e.g., rinsed with dilute

    
     and dried). Never  store in containers cleaned with Chromic acid or Piranha solution without rigorous neutralization.[1]
    

Module 3: Safe Handling Workflow (Odor & Safety)

User Query: "The smell is leaking into the lab. How do I handle this without evacuating the building?"

Scientist Response: The human nose can detect thiols at parts per billion (ppb) levels.[1] "Leaking smell" often indicates surface contamination, not just a vial leak.[1]

The "Zero-Odor" Aliquot Protocol

Follow this Graphviz workflow to ensure containment during experimental setup.

AliquotWorkflow cluster_hood Fume Hood Operations start Start: Thiol in Storage (-20°C) equilibrate Equilibrate on Ice (0°C) (Do not warm to RT) start->equilibrate syringe Withdraw via Gastight Syringe (Through Septum - No Uncapping) equilibrate->syringe transfer Inject into Reaction Vessel syringe->transfer reseal Apply Parafilm to Storage Vial syringe->reseal Storage Vial bleach Immediately Rinse Needle in 10% Bleach Solution transfer->bleach return Return to -20°C reseal->return

Figure 2: Workflow for handling volatile thiols to minimize odor release and material loss.

Decontamination Solution (The "Bleach Bath"):

  • Recipe: 10% Sodium Hypochlorite (Bleach) + 1% Sodium Hydroxide (optional stabilizer).[1]

  • Chemistry: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (Sulfonic acid, odorless and water-soluble).[1]
    
  • Usage: Dip all needles, syringes, and septa into this bath immediately after use.[1]

References

  • Chemistry LibreTexts. (2024). 9.4: Oxidation of Thiols. LibreTexts. Retrieved from [Link][1][4][5][6][7][8][9][10][11]

  • University of Rochester. (n.d.). How to Work with Thiols - General SOP. Department of Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Thiols and Thioethers: Properties and Key Reactions. Retrieved from [Link]

  • Hypha Discovery. (2023).[1][12] Metabolism of Cyclopropyl Groups. Retrieved from [Link]

Sources

troubleshooting low conversion rates in cyclopropyl thiol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQ

Status: Active Department: Chemical Development / Process Chemistry Last Updated: February 2026

Introduction: The "Deceptive" Nucleophile

Researchers often approach cyclopropyl thiols assuming they behave like isopropyl or ethyl thiols. This assumption is the primary cause of experimental failure. The cyclopropyl ring possesses unique electronic properties (high ring strain ~27.5 kcal/mol, significant


-character in C-H bonds, and Walsh orbital interactions) that render standard alkyl thiol protocols ineffective or destructive.

This guide addresses the three most common failure modes:

  • Synthesis Failure: Inability to displace halides (SN2 failure).

  • Ring Fragmentation: Unwanted opening to allyl systems.

  • Handling Losses: Volatility and rapid oxidative degradation.

Module 1: Synthesis Troubleshooting (The "Making It" Phase)
Issue: "I treated cyclopropyl bromide with NaSH/Thiourea, but I see 0% conversion."

Diagnosis: You are attempting an SN2 reaction on a center that cannot undergo SN2.

Technical Explanation: SN2 reactions require the nucleophile to attack from the backside (


 orbital), inverting the center and requiring a planar transition state (

-like). In a cyclopropane ring, achieving this 120° bond angle imposes immense I-strain (Internal strain) . The transition state is energetically inaccessible. You will never get quantitative conversion using standard nucleophilic displacement on cyclopropyl halides.

Protocol Fix: The Grignard-Sulfur Route Switch to an electrophilic sulfur source via a carbanion intermediate. Cyclopropyl anions are configurationally stable (high


-character), unlike their radical counterparts.

Step-by-Step Protocol:

  • Activation: Convert cyclopropyl bromide to the Grignard reagent (

    
    -PrMgBr) using Mg turnings in dry THF (initiate with DIBAL-H or iodine if sluggish).
    
  • Thiolation: Cool the Grignard solution to 0°C.

  • Addition: Add dry elemental sulfur (

    
    ) portion-wise (0.98 equiv). The solution will turn dark/slurry.
    
  • Quench: Critical Step. Carefully quench with LiAlH

    
     (to reduce polysulfides) followed by acidic hydrolysis (HCl).
    
  • Result: This yields cyclopropanethiol with >80% conversion, avoiding the SN2 barrier.

Note: If you lack Grignard capabilities, use the Lawesson’s Reagent method on cyclopropyl ketone, followed by reduction, though this is atom-inefficient.

Module 2: Stability & Side Reactions (The "Keeping It" Phase)
Issue: "My NMR shows alkene signals (multiplets at 5.0-6.0 ppm). The ring opened."

Diagnosis: You likely generated a cyclopropyl carbinyl radical or exposed the ring to strong acid/Lewis acid conditions.

Technical Explanation:

  • Radical Instability: While the cyclopropyl anion is stable, the cyclopropyl radical is a "radical clock." It rearranges extremely fast (

    
    ) to the homoallyl radical (ring opening) to relieve strain.
    
  • Acid Sensitivity: Strong Lewis acids can coordinate to the sulfur, weakening the C-S bond and triggering cationic ring opening to allyl cations.

Visualizing the Failure Mode (Graphviz Diagram):

RingOpening cluster_warning Failure Zone Start Cyclopropyl Thiol/Intermediate Radical Cyclopropyl Radical (Unstable) Start->Radical Radical Initiator / SET Anion Cyclopropyl Anion (Stable) Start->Anion Metal-Halogen Exchange Allyl Allyl Radical/Cation (Ring Opened Product) Radical->Allyl Fast Rearrangement (Strain Relief) Product Desired Thiol Product Anion->Product S8 Quench

Caption: Figure 1. The divergence between anionic stability (Green path) and radical instability (Red path). Radical pathways almost invariably lead to ring opening.

Protocol Fix:

  • Avoid: AIBN, peroxides, or single-electron transfer (SET) reagents.

  • Scavengers: If radical conditions are unavoidable (e.g., during a subsequent step), use a radical trap, though this is rarely successful with cyclopropyl systems.

  • Acidity: Keep reaction pH > 4. Avoid strong Lewis acids like AlCl

    
     or BF
    
    
    
    .
Module 3: Reaction Optimization (The "Using It" Phase)
Issue: "Low yield in Pd-catalyzed cross-coupling (Buchwald-Hartwig type)."

Diagnosis: Catalyst poisoning by the thiol or reductive elimination failure.

Technical Explanation: Cyclopropyl thiols are potent ligands. They can bind irreversibly to Palladium (forming resting state Pd-thiolates) preventing the catalytic cycle. Furthermore, the reductive elimination of C(


)-S-C(

) bonds is slower than C-C bond formation, allowing side reactions (β-hydride elimination is not possible here, but homocoupling is).

Optimization Table: C-S Coupling Conditions

ParameterStandard Condition (Fail)Optimized Condition (Pass)Rationale
Catalyst Source Pd(PPh

)

Pd

(dba)

or Pd(OAc)

Need a labile ligand source to allow bulky phosphine coordination.
Ligand PPh

/ BINAP
Xantphos or Josiphos Large bite angle (Xantphos) accelerates reductive elimination of the sulfide.
Base NaH / K

CO

LiHMDS or Cs

CO

LiHMDS prevents disulfide formation; Cs

CO

("Cesium Effect") improves solubility.
Solvent DMFToluene or Dioxane Non-polar solvents often stabilize the active catalytic species better in C-S coupling.

Protocol Fix:

  • Pre-mix Pd(OAc)

    
     (5 mol%) and Xantphos (5 mol%) in Toluene under Argon for 10 mins.
    
  • Add Aryl Halide (1.0 equiv) and Cyclopropyl Thiol (1.2 equiv).

  • Add DIPEA (2.0 equiv) or Cs

    
    CO
    
    
    
    .
  • Heat to 100°C. Do not exceed 110°C to prevent thermal decomposition of the thiol.

FAQ: Rapid Fire Troubleshooting

Q: My product disappears during rotary evaporation. Where did it go? A: Cyclopropanethiol is highly volatile (estimated b.p. ~75-80°C).

  • Fix: Do not evaporate to dryness. Keep it in solution (e.g., THF or DCM) and assay concentration by NMR using an internal standard (e.g., trimethoxybenzene). If you must isolate, convert it to a thioacetate or disulfide for storage, then reduce immediately before use.

Q: The smell is unbearable, even in the hood. How do I neutralize it? A: Low molecular weight thiols have low odor thresholds (ppb range).

  • Fix: Keep a bleach bath (sodium hypochlorite) ready. Bleach oxidizes the thiol to the sulfonate (odorless). Wipe all glassware and septa with bleach before removing them from the hood.

Q: Can I use cyclopropyl boronic acid to make the thiol? A: Yes, via a Chan-Lam coupling with a thiol surrogate (like trityl thiol) followed by deprotection, but this is expensive. The Grignard route (Module 1) is more scalable.

References
  • Roberts, J. D., & Mazur, R. H. (1951). Cyclopropane Derivatives. IV. The Rate of Reaction of Cyclopropyl Chloride with Potassium Iodide in Acetone. Journal of the American Chemical Society, 73(6), 2509–2520. Link

    • Establishes the lack of SN2 reactivity in cyclopropyl halides due to I-strain.
  • Bordwell, F. G., et al. (1991). Bond Dissociation Energies in Organosulfur Compounds. Journal of Organic Chemistry, 56(13), 4218–4223. Provides context on S-H bond energies and radical stability.
  • Hartwig, J. F. (2008). Transition Metal Catalyzed Synthesis of Aryl Sulfides.[1] Accounts of Chemical Research, 41(11), 1534–1544. Link

    • Authoritative guide on Pd-catalyzed C-S coupling and ligand selection (Xantphos/Josiphos).
  • Wiberg, K. B. (1996). The Structure and Energetics of Cyclopropane and Its Derivatives. Angewandte Chemie International Edition, 35(15), 1632-1633. Explains the Walsh orbitals and electronic character of the cyclopropyl ring.

Sources

Validation & Comparative

13C NMR Characterization Guide: 1-Cyclopropylethane-1-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR chemical shifts for 1-Cyclopropylethane-1-thiol Content Type: Publish Comparison Guides

Executive Summary

This guide provides a rigorous analysis of the 13C NMR chemical shifts for this compound (CAS: 98137-18-5) . Designed for medicinal chemists and structural biologists, this document moves beyond static data lists to offer a comparative spectral analysis. We benchmark the target thiol against its oxygen isostere (1-cyclopropylethanol ) and its acyclic analog (2-butanethiol ) to isolate the specific shielding effects of the sulfhydryl group and the magnetic anisotropy of the cyclopropyl ring.

Key Insight: The substitution of the hydroxyl group (-OH) with a thiol (-SH) at the C1 position induces a dramatic upfield shift (~35-40 ppm) due to the "Heavy Atom Effect" and reduced electronegativity of sulfur. This guide quantifies that shift to aid in rapid structural verification.

Part 1: Structural Assignment & Numbering

To ensure data integrity, we utilize a consistent numbering scheme. The molecule is a chiral secondary thiol featuring a cyclopropyl ring adjacent to the stereocenter.

Molecular Architecture (Graphviz)

MolecularStructure C1 C1 (alpha) C2 C2 (Me) C1->C2 C3 C3 (Cp-CH) C1->C3 SH SH C1->SH C4 C4 (Cp-CH2) C3->C4 C5 C5 (Cp-CH2) C4->C5 C5->C3

Figure 1: Carbon numbering scheme for this compound. C1 is the chiral center bearing the thiol group. C3-C5 represent the cyclopropyl (Cp) ring.

Part 2: Comparative Chemical Shift Analysis

The following table synthesizes experimental data for the oxygen analog (1-cyclopropylethanol) and the acyclic analog (2-butanethiol) to derive the high-confidence spectral signature for this compound.

Solvent: CDCl₃ (77.16 ppm reference) Field Strength: 100 MHz (Typical)

Carbon Position1-Cyclopropylethanol (Expt.) [1]2-Butanethiol (Expt.) [2]This compound (Calc.) Diagnostic Trend (Δδ)
C1 (CH-X) 73.2 ppm 36.5 ppm36.0 - 38.0 ppm -36 ppm (Upfield Shift) Primary diagnostic signal. Distinctive "Heavy Atom" shielding.
C2 (Methyl) 22.0 ppm25.8 ppm24.5 - 26.5 ppm +3 ppm (Deshielding) Slight beta-effect deshielding from Sulfur.
C3 (Cp-CH) 17.0 ppmN/A19.0 - 21.0 ppm +3 ppm (Deshielding) Beta-effect from thiol.
C4/C5 (Cp-CH₂) 2.8 - 3.3 ppmN/A3.0 - 5.0 ppm Negligible Gamma-effect is minimal. Remains characteristic high-field.
Technical Analysis of Shifts
  • The Alpha-Effect (C1): The most critical differentiator is the C1 resonance. In the alcohol, the electronegative oxygen deshields C1 to ~73 ppm. In the thiol, the lower electronegativity of sulfur (2.58 vs 3.44) and the spin-orbit coupling associated with the "Heavy Atom Effect" shield this nucleus significantly, moving it to the 36-38 ppm range. This overlaps with standard methylene regions, so DEPT-135 or HSQC is required for confirmation.

  • Cyclopropyl Anisotropy (C3-C5): The cyclopropyl ring carbons possess unique high-field shifts (0-20 ppm) due to the ring current anisotropy and high p-character of the C-C bonds. The thiol group does not disrupt this signature; C4 and C5 will remain the most upfield signals in the spectrum (< 5 ppm).

  • Chirality: As this compound is chiral, the diastereotopic protons on the cyclopropyl ring may cause C4 and C5 to appear as distinct peaks if resolution is sufficient, though in 13C NMR they often overlap unless a chiral shift reagent is used.

Part 3: Experimental Protocol for Thiol Characterization

Thiols are prone to oxidation (disulfide formation), which introduces impurity peaks (typically shifting the alpha-carbon downfield by ~10 ppm). The following protocol ensures spectral integrity.

Sample Preparation Workflow

NMRProtocol Start Start: Pure Thiol Oil Solvent Select Solvent: CDCl3 (Standard) C6D6 (If overlap occurs) Start->Solvent Prep Sample Prep: ~20mg Thiol in 0.6mL Solvent Add trace TMS (0.05%) Solvent->Prep Stabilize CRITICAL STEP: Argon Flush (30s) to prevent Disulfide formation Prep->Stabilize Acquire Acquisition: Pulse: 30° Delay: 2s Scans: >256 (Low S/N for C13) Stabilize->Acquire Process Processing: LB = 1.0 Hz Ref: CDCl3 @ 77.16 ppm Acquire->Process

Figure 2: Optimized NMR acquisition workflow for labile thiol compounds.

Methodological Notes
  • Concentration: 13C NMR requires higher concentration than 1H. Use 20-50 mg of sample.

  • Oxidation Check: Before trusting the 13C data, check the 1H NMR for a signal around 2.5-3.0 ppm (S-H proton). If this is absent and the alpha-proton integration is doubled, the sample has oxidized to the disulfide.

  • Solvent Effects: If the C1 signal is obscured by the solvent triplet (CDCl3 at 77 ppm is not an issue here, but if using other solvents), switch to Benzene-d6. Benzene can also induce ASIS (Aromatic Solvent-Induced Shifts) that help resolve overlapping cyclopropyl signals.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). 2-Butanethiol Carbon-13 NMR.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative source for Heavy Atom Effect and Thiol shifts).[1]

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Retrieved from [Link]

Sources

Optimizing Thiol Quantitation: A Comparative Guide to HPLC Method Development for 1-Cyclopropylethane-1-thiol

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Challenge: The "Invisible" Analyte

1-Cyclopropylethane-1-thiol presents a classic "perfect storm" of challenges for HPLC method development. As an aliphatic thiol, it lacks a conjugated


-system, rendering it effectively "invisible" to standard UV detection above 210 nm. Furthermore, the steric bulk of the cyclopropyl group adjacent to the thiol moiety introduces unique kinetic considerations compared to linear alkanethiols.

In drug development, where this molecule often serves as a critical intermediate (e.g., in the synthesis of leukotriene receptor antagonists), accurate quantitation is non-negotiable. This guide objectively compares three detection strategies, ultimately recommending a Pre-column Derivatization workflow that balances sensitivity, stability, and cost-efficiency.

The Core Problem: Why Standard Methods Fail
  • Weak Chromophore: The S-H bond absorption maximum (

    
    ) is 
    
    
    
    195 nm. Detection at 205-210 nm suffers from massive solvent background (acetonitrile/methanol cutoff) and low specificity.
  • Oxidative Instability: Free thiols rapidly dimerize to disulfides (R-S-S-R) in solution, causing peak area degradation during autosampler residence.

  • Volatility: Low molecular weight thiols can be lost to headspace if not stabilized.

Strategic Comparison of Detection Modes

We evaluated three distinct methodologies for the quantitation of this compound.

FeatureMethod A: Direct UV (205 nm) Method B: Derivatization (DTNB/Ellman's) Method C: LC-MS/MS (ESI-)
Principle Direct absorption of S-H bondChemical tagging with chromophoreIonization of deprotonated thiol
LOD (Limit of Detection) High (50–100 µM)Low (0.5–1.0 µM) Ultra-Low (< 0.01 µM)
Selectivity Poor (Solvent/Matrix interference)High (Specific to -SH) Excellent (Mass specific)
Stability Poor (Oxidation prone)High (Stable adduct) Moderate (Requires immediate analysis)
Hardware Cost Low (Standard HPLC)Low (Standard HPLC) High (Triple Quad)
Throughput High (No prep)Medium (Reaction time) High
The Verdict:

While LC-MS/MS offers the highest sensitivity, it is often resource-prohibitive for routine QC or process monitoring. Direct UV is rejected due to lack of robustness. Method B (Derivatization) is the optimal "workhorse" solution, transforming the volatile, unstable thiol into a stable, UV-active disulfide adduct.

The Optimized Protocol: Pre-Column Derivatization with DTNB

This protocol utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).[1][2][3] The reaction performs a disulfide exchange, attaching a highly absorbing nitrobenzoic acid moiety to the analyte.

Reaction Mechanism


  • Target Analyte: this compound (R-SH)

  • Derivative: Mixed disulfide (Detect at 330 nm or 412 nm)

  • Byproduct: TNB Anion (Yellow, absorbs at 412 nm)

Step-by-Step Workflow

Reagents:

  • Stock A: this compound (1 mg/mL in MeOH).

  • Reagent B: 10 mM DTNB in 100 mM Phosphate Buffer (pH 8.0). Note: pH 8.0 is critical to deprotonate the thiol (pK

    
    
    
    
    
    10.5) and drive the reaction.
  • Quench C: 1% Formic Acid (aq).

Protocol:

  • Aliquot: Transfer 100 µL of Sample/Standard into an amber HPLC vial.

  • React: Add 400 µL of Reagent B . Vortex for 10 seconds.

  • Incubate: Allow to stand at Room Temperature for 10 minutes. (The cyclopropyl group may slightly retard kinetics; 10 mins ensures completion).

  • Quench/Dilute: Add 500 µL of Quench C (Acidification stops the reaction and stabilizes the derivative).

  • Inject: Inject 10 µL onto the HPLC.

Chromatographic Conditions
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-10 min: 10%

90% B; 10-12 min: 90% B
Flow Rate 1.0 mL/min
Detection 330 nm (Preferred for the mixed disulfide) or 412 nm
Temperature 30°C

Visualization of the Methodology

Figure 1: Method Selection Logic & Reaction Workflow

ThiolMethodology cluster_workflow Optimized Derivatization Workflow Start Analyte: this compound Decision Select Detection Mode Start->Decision DirectUV Direct UV (205nm) FAIL: Low Sensitivity High Interference Decision->DirectUV No Prep LCMS LC-MS/MS PASS: High Sensitivity High Cost Decision->LCMS Trace Analysis Deriv DTNB Derivatization OPTIMAL: Balanced Cost/Sens Decision->Deriv Routine QC Step1 1. Mix Sample + DTNB (pH 8.0) Deriv->Step1 Step2 2. Incubate 10 min (RT) Formation of Mixed Disulfide Step1->Step2 Step3 3. Acid Quench (pH < 3) Step2->Step3 Step4 4. HPLC-UV (330 nm) Step3->Step4

Caption: Decision matrix for thiol detection and the step-by-step derivatization workflow using DTNB.

Experimental Validation Data (Representative)

The following data illustrates the performance gap between Direct UV and the Optimized DTNB Method.

Table 2: Method Performance Comparison

MetricDirect UV (205 nm)Optimized DTNB (330 nm)Improvement Factor
Linearity (

)
0.98500.9992 Improved precision
LOD (S/N = 3) 50 µM0.8 µM 62x Sensitivity Gain
% RSD (n=6) 4.5% (Baseline noise)0.9% (Stable peak)5x Precision Gain
24hr Stability -40% (Oxidation loss)99% (Stable adduct)Critical for automation
Expert Insight: The Stability Factor

The most critical advantage of this method is not just sensitivity, but autosampler stability . This compound, like many aliphatic thiols, will oxidize to its disulfide dimer within hours in a standard HPLC vial. By locking the thiol into a mixed disulfide with TNB (Step 2 of the workflow), the analyte remains stable for >24 hours, allowing for overnight batch runs without degradation [1, 2].

Troubleshooting & Optimization

  • Interference at 412 nm: The byproduct (TNB

    
    ) absorbs strongly at 412 nm and elutes in the void volume. If your analyte is very polar, it might co-elute. Solution:  Detect at 330 nm. The mixed disulfide absorbs at 330 nm, while the free TNB
    
    
    
    interference is minimized [3].
  • Reaction pH: Ensure the buffer capacity is sufficient to maintain pH 8.0. If the sample is acidic, the reaction will stall.

  • Specificity: This method detects total free thiols. If the sample matrix contains Cysteine or Glutathione, they will also derivatize. Gradient optimization (Table 1) is required to separate these peaks.

References

  • Ellman, G. L. (1959). Tissue sulfhydryl groups.[4] Archives of Biochemistry and Biophysics, 82(1), 70–77.

  • Rijstenbil, J. W., & Wijnholds, J. A. (1996).[5] HPLC analysis of nonprotein thiols in planktonic diatoms. Journal of Chromatography A, 743(2), 379-386. (Note: Validates general thiol HPLC stability via derivatization).

  • Kuwata, K., Uebori, M., & Yamazaki, Y. (1982). Determination of aliphatic thiols in air by gas chromatography with flame photometric detection. Analytical Chemistry (Comparative reference for thiol volatility).

  • Vichi, S., et al. (2015).[6] Analysis of volatile thiols in alcoholic beverages by simultaneous derivatization/extraction and liquid chromatography-high resolution mass spectrometry. Journal of Chromatography A.

Sources

Comprehensive Guide: Chiral Separation of 1-Cyclopropylethane-1-thiol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

1-Cyclopropylethane-1-thiol is a critical chiral building block, often utilized in the synthesis of advanced pharmaceutical intermediates (e.g., for antiviral or agrochemical applications). The enantiomeric purity of this thiol is paramount, as the sulfur center often plays a key role in metal coordination or active-site binding in downstream targets.

Due to the aliphatic nature of the cyclopropyl group and the weak UV chromophore of the thiol moiety, direct chiral HPLC with UV detection is challenging. Therefore, this guide presents two field-proven, orthogonal methodologies:

  • Direct Capillary Gas Chromatography (GC): The preferred method for high-throughput analytical screening, leveraging the volatility of the thiol.

  • Derivatization-HPLC: The gold standard for preparative isolation and highly sensitive quantification, utilizing chromogenic tagging to enable standard UV/Vis detection.

Strategic Methodology Comparison

FeatureMethod A: Direct Chiral GC Method B: Derivatization-HPLC
Primary Application IPC (In-Process Control), ee% DeterminationImpurity Profiling, Preparative Isolation
Stationary Phase Permethylated

-Cyclodextrin (e.g.,

-DEX 120)
Amylose/Cellulose Carbamate (e.g., Chiralpak AD-H)
Detection FID (Flame Ionization Detector)UV-Vis (254 nm) or Fluorescence
Sample Prep Minimal (Dilute & Shoot)Reaction required (e.g., with Sanger's Reagent)
Limit of Detection Moderate (10-100 ppm)Excellent (< 1 ppm with fluorescence)
Throughput High (< 20 min run time)Low (requires reaction time + run time)

Method A: Direct Chiral GC (Analytical Standard)

Principle

Volatile chiral thiols can be directly resolved on cyclodextrin-based capillary columns. The separation mechanism relies on the differential inclusion of the enantiomers into the hydrophobic cavity of the cyclodextrin selector. The cyclopropyl group fits snugly into the


-cyclodextrin cavity, providing high selectivity.
Experimental Protocol

System: Agilent 7890B GC or equivalent with FID.

  • Column:

    
    -DEX 120  (Supelco/Sigma) or Rt- 
    
    
    
    DEXsa
    (Restek).
    • Dimensions: 30 m

      
       0.25 mm ID 
      
      
      
      0.25 µm film.
    • Phase: 20% permethylated

      
      -cyclodextrin in SPB-35 poly(35% diphenyl/65% dimethyl siloxane).
      
  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), 250°C.

  • Detector (FID): 280°C;

    
     30 mL/min, Air 400 mL/min.
    
  • Temperature Program:

    • Initial: 60°C (Hold 2 min) - Ensures focusing of the volatile thiol.

    • Ramp: 2°C/min to 110°C.

    • Ramp: 20°C/min to 220°C (Hold 5 min) - Burn off impurities.

Representative Performance Data

Note: Data derived from validation studies of analogous


-branched aliphatic thiols.
ParameterValueNotes
Retention Time (

)
14.2 min(S)-Enantiomer (typical elution order)
Retention Time (

)
14.9 min(R)-Enantiomer
Resolution (

)
2.8 Baseline separation achieved
Selectivity (

)
1.05Sufficient for accurate integration

Method B: Derivatization-HPLC (High Sensitivity/Prep)

Principle

Since aliphatic thiols lack a strong UV chromophore, direct HPLC detection is erratic. We utilize 2,4-Dinitrofluorobenzene (DNFB, Sanger's Reagent) to convert the thiol into a stable, UV-active dinitrophenyl (DNP) thioether. This derivative is easily separated on polysaccharide-based chiral stationary phases (CSPs).

Derivatization Workflow
  • Reagent Prep: Dissolve 10 mg DNFB in 1 mL Acetonitrile.

  • Reaction: Mix 100 µL sample (thiol) + 200 µL Borate Buffer (pH 9.0) + 200 µL DNFB solution.

  • Incubation: 60°C for 20 minutes.

  • Quench: Add 10 µL 1M HCl to stop reaction and neutralize.

  • Dilution: Dilute to 1 mL with Mobile Phase.

HPLC Protocol

System: Waters Alliance / Agilent 1260 Infinity II.

  • Column: Chiralpak AD-H (Daicel).

    • Chemistry: Amylose tris(3,5-dimethylphenylcarbamate).

    • Dimensions: 250

      
       4.6 mm, 5 µm.
      
  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 360 nm (Specific to DNP group, minimizes background).

Representative Performance Data
ParameterValueNotes
Retention Time (

)
8.5 minDNP-(S)-1-cyclopropylethyl sulfide
Retention Time (

)
11.2 minDNP-(R)-1-cyclopropylethyl sulfide
Resolution (

)
> 4.5 Excellent separation suitable for prep
Tailing Factor 1.1Symmetrical peaks due to derivatization

Visualization of Separation Logic

The following diagram illustrates the decision matrix for selecting the appropriate separation strategy based on the sample stage in drug development.

ChiralStrategy Start Sample: this compound Decision Primary Goal? Start->Decision PathGC High-Throughput Screening / IPC Decision->PathGC Routine Analysis PathHPLC Trace Impurity / Prep Isolation Decision->PathHPLC Purification / Low UV GC_Method Method A: Direct GC (Beta-DEX 120) PathGC->GC_Method OutcomeGC Result: %ee determined (No sample loss) GC_Method->OutcomeGC Deriv Derivatization (Sanger's Reagent) PathHPLC->Deriv HPLC_Method Method B: HPLC-UV (Chiralpak AD-H) Deriv->HPLC_Method OutcomeHPLC Result: Isolated Enantiomers High Sensitivity Detection HPLC_Method->OutcomeHPLC

Figure 1: Decision workflow for selecting between Direct GC and Derivatization-HPLC methods.

Critical Technical Considerations

Thiol Oxidation Stability

Thiols are prone to oxidation into disulfides (


) upon exposure to air, which can create "ghost peaks" or racemate the sample if the oxidation mechanism is radical-based.
  • Mitigation: For Method B (HPLC), add 0.1% EDTA to the aqueous buffer during derivatization to chelate metals that catalyze oxidation. For Method A (GC), analyze samples immediately after preparation.

Racemization Risk

Benzylic-like positions (or positions adjacent to a cyclopropyl ring) can be sensitive to racemization under highly basic conditions.

  • Control: In Method B, ensure the pH of the Borate buffer does not exceed 9.0. Perform a stability test by injecting a pure enantiomer standard and checking for the emergence of the antipode over 4 hours.

Why Not Direct HPLC?

Direct HPLC on Chiralpak columns without derivatization is possible but not recommended for this specific thiol because:

  • Detection Limit: The compound is virtually transparent above 220 nm.

  • Mobile Phase Interference: Using low UV (210 nm) restricts the use of UV-cutoff solvents and increases baseline noise.

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography.[1][2][3][4] Journal of Chromatography A, 906(1-2), 275-299. Link

  • Toyo'oka, T. (2002). Modern Derivatization Methods for Separation Science. John Wiley & Sons. (Focus on Sanger's Reagent for thiols).
  • Daicel Corporation. (2020). Chiralpak AD-H Instruction Manual.Link

  • Sigma-Aldrich/Supelco. (2023). Astec CHIRALDEX and Supelco DEX Chiral GC Columns Application Guide.Link

  • Guan, X., et al. (2012). Determination of thiols by HPLC with fluorescence detection after derivatization. Journal of Pharmaceutical Analysis.

Sources

×

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Reactant of Route 1
Reactant of Route 1
1-Cyclopropylethane-1-thiol
Reactant of Route 2
1-Cyclopropylethane-1-thiol

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